molecular formula C15H15ClN2 B1310123 N-(3-(Phenylamino)allylidene)aniline hydrochloride CAS No. 50328-50-2

N-(3-(Phenylamino)allylidene)aniline hydrochloride

Cat. No.: B1310123
CAS No.: 50328-50-2
M. Wt: 258.74 g/mol
InChI Key: PBKBURVPAHHUIK-AVUWLFEKSA-N
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Description

N-(3-(Phenylamino)allylidene)aniline hydrochloride is a useful research compound. Its molecular formula is C15H15ClN2 and its molecular weight is 258.74 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-(Phenylamino)allylidene)aniline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-(Phenylamino)allylidene)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(Phenylamino)allylidene)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(E)-3-phenyliminoprop-1-enyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13,16H;1H/b12-7+,17-13?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PBKBURVPAHHUIK-AVUWLFEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C=NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30892076
Record name N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1)
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Molecular Weight

258.74 g/mol
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CAS No.

50328-50-2, 28140-60-5, 58467-94-0
Record name Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?)
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Record name Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:1)
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Record name Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:?)
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Record name N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1)
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Record name N-[3-(phenylamino)allylidene]aniline monohydrochloride
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Record name N-[3-(phenylamino)allylidene]aniline hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to N-(3-(Phenylamino)allylidene)aniline Hydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding a Versatile Synthetic Intermediate

N-(3-(Phenylamino)allylidene)aniline hydrochloride, also known by its systematic name 1,5-diphenyl-1,5-diazapentadienylium chloride, stands as a significant yet specialized reagent in the landscape of organic synthesis. This technical guide is designed for researchers, chemists, and drug development professionals, offering a comprehensive exploration of its molecular architecture, a detailed protocol for its synthesis, and an expert analysis of its reactivity and applications. Our focus extends beyond mere procedural steps to elucidate the underlying chemical principles, empowering researchers to leverage this compound's full potential in the creation of complex molecular frameworks.

Molecular Structure and Physicochemical Properties

N-(3-(Phenylamino)allylidene)aniline hydrochloride is a salt, comprising an organic cation, [C₁₅H₁₄N₂]⁺, and a chloride anion, Cl⁻. The cation's core is a conjugated π-system, which is responsible for its characteristic properties and reactivity.

The structure is best understood as a protonated Schiff base derivative. The positive charge is delocalized across the nitrogen atoms and the allylic backbone, a feature that imparts significant stability to the cation while also defining its electrophilic nature. The molecule typically adopts an all-trans (E,E) configuration about its double bonds to minimize steric hindrance, a conformation that is critical for its reactivity in cyclization reactions.[1]

Figure 1: Molecular structure of N-(3-(Phenylamino)allylidene)aniline Hydrochloride.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₅H₁₅ClN₂ [1]
Molecular Weight 258.75 g/mol [1][2]
Appearance Yellow to orange solid
Melting Point 210 °C
Solubility Soluble in polar solvents like acetonitrile [1]

| CAS Number | 28140-60-5 |[2] |

Synthesis and Purification

The synthesis of this compound is a classic example of Schiff base formation via acid-catalyzed condensation. The most common and efficient route involves the reaction of two equivalents of aniline with one equivalent of a malondialdehyde precursor, such as malondialdehyde tetramethyl acetal or 1,1,3,3-tetramethoxypropane, in an acidic medium.

The hydrochloric acid serves a dual purpose: it catalyzes the condensation by protonating the carbonyl (or acetal) oxygen, making it a better leaving group, and it ensures the final product precipitates as the stable hydrochloride salt.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product & Purification Aniline Aniline (2 eq.) Mixing Mixing & Stirring Aniline->Mixing MDA_precursor Malondialdehyde Precursor (1 eq.) (e.g., 1,1,3,3-Tetramethoxypropane) MDA_precursor->Mixing Solvent Solvent System (e.g., Ethanol/Water) Solvent->Mixing Catalyst Acid Catalyst (Hydrochloric Acid) Catalyst->Mixing Heating Heating / Reflux Mixing->Heating Acid-catalyzed condensation Precipitation Cooling & Precipitation Heating->Precipitation Formation of salt Isolation Filtration & Washing Precipitation->Isolation Crude_Product Crude Product Isolation->Crude_Product Recrystallization Recrystallization (e.g., Ethanol) Crude_Product->Recrystallization Purity enhancement Final_Product Pure C₁₅H₁₅ClN₂ Recrystallization->Final_Product

Figure 2: General workflow for the synthesis of the target compound.
Field-Proven Experimental Protocol

This protocol is a robust, self-validating method for laboratory-scale synthesis.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve aniline (2.0 equivalents) in a mixture of ethanol and water.

    • Causality: The ethanol/water system provides sufficient polarity to dissolve the reactants while allowing for the precipitation of the less soluble hydrochloride salt product upon cooling.

  • Acidification: Slowly add concentrated hydrochloric acid (1.1 equivalents) to the aniline solution while stirring. The formation of anilinium chloride is exothermic.

    • Causality: Pre-forming the anilinium salt and ensuring an acidic environment is crucial for the subsequent catalytic steps.

  • Addition of Aldehyde Precursor: Add 1,1,3,3-tetramethoxypropane (1.0 equivalent) dropwise to the stirring solution.

    • Causality: This precursor hydrolyzes in situ under acidic conditions to form malondialdehyde, the reactive dicarbonyl species. A slow addition rate controls the reaction and prevents side-product formation.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The solution will typically develop a deep red or orange color.

    • Causality: The elevated temperature provides the necessary activation energy for the two sequential condensation reactions to proceed to completion.

  • Isolation of Crude Product: Cool the reaction mixture first to room temperature, then in an ice bath for 1 hour to maximize precipitation. Collect the resulting crystalline solid by vacuum filtration.

  • Purification: Wash the crude product with cold diethyl ether to remove any unreacted aniline. For optimal purity, recrystallize the solid from hot ethanol.

    • Trustworthiness: The success of recrystallization is a primary validation of purity. The formation of well-defined crystals from a saturated solution indicates a high degree of molecular homogeneity. The final purity should be confirmed by melting point analysis and spectroscopy.

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. The spectra are typically recorded in DMSO-d₆ due to the compound's good solubility in this solvent.

Table 2: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.0 - 12.0 br s 1H N-H Acidic proton, often broad, position is concentration-dependent.
~8.5 d 2H H-α, H-α' Protons on carbons adjacent to N⁺ are highly deshielded.
~7.2 - 7.6 m 10H Ar-H Aromatic protons from the two phenyl rings.

| ~6.0 | t | 1H | H-β | The central proton of the allylic chain, coupled to the two H-α protons. |

Table 3: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~155 C-α, C-α' Iminium-like carbons, significantly downfield due to the adjacent positive nitrogen.
~140 Ar C (ipso) Aromatic carbons directly attached to nitrogen.
~120 - 130 Ar C-H Standard range for protonated aromatic carbons.

| ~100 | C-β | The central carbon of the allylic chain, shifted upfield relative to the C-α carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule. The sample is typically prepared as a KBr pellet.[3][4][5]

Table 4: Key IR Absorption Frequencies

Frequency (cm⁻¹) Intensity Assignment Rationale
~3400 Broad, Strong N-H stretch Characteristic of the protonated amine (N⁺-H).
~3100-3000 Medium Aromatic C-H stretch Typical for sp² C-H bonds in the phenyl rings.
~1630 Strong C=N stretch The iminium bond stretch, a key feature of the conjugated system.

| ~1590, ~1490 | Medium-Strong | C=C stretch (aromatic) | Vibrations associated with the phenyl rings. |

G Sample Purified Solid Product NMR NMR Spectroscopy (¹H, ¹³C in DMSO-d₆) Sample->NMR IR FTIR Spectroscopy (KBr Pellet) Sample->IR MS Mass Spectrometry (ESI+) Sample->MS Confirm_CH Confirms C-H Framework & Proton Environments NMR->Confirm_CH Confirm_FG Confirms Functional Groups (C=N, N-H, Ar) IR->Confirm_FG Confirm_MW Confirms Cation Mass ([M]⁺ = 222.12) MS->Confirm_MW Final Structurally Confirmed C₁₅H₁₅ClN₂ Confirm_CH->Final Confirm_FG->Final Confirm_MW->Final

Figure 3: Workflow for spectroscopic characterization and validation.

Reactivity and Synthetic Applications

The synthetic utility of N-(3-(phenylamino)allylidene)aniline hydrochloride stems from the electrophilic nature of its conjugated backbone. It serves as a versatile precursor, particularly in the synthesis of heterocyclic compounds and dyes.[1]

Precursor to Heterocyclic Systems

The diazapentadienylium cation is an effective building block for constructing six-membered heterocyclic rings. For example, in reactions with compounds containing active methylene groups (e.g., malononitrile), it can undergo a condensation-cyclization cascade to form highly substituted pyridine derivatives. The reaction is driven by the formation of a stable aromatic ring.

Intermediate in Dye Synthesis

The extended π-conjugation of the cation is characteristic of organic dyes. The molecule itself is colored, and it can be used as a synthon to build more complex polymethine dyes. These dyes are valuable in various applications, including as sensitizers in photography, in laser technology, and as biological stains and fluorescent probes.[1][6][7] The terminal phenylamino groups can be readily exchanged or modified to tune the absorption and emission properties of the resulting dye molecule.

Safety and Handling

As a laboratory chemical, N-(3-(phenylamino)allylidene)aniline hydrochloride requires careful handling.

  • Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. It is potentially harmful if swallowed.[8]

  • Precautions: Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: The compound should be stored at room temperature in a tightly sealed container, kept in a dry and cool place to prevent degradation.[9]

Conclusion

N-(3-(Phenylamino)allylidene)aniline hydrochloride is a valuable and reactive intermediate. Its synthesis is straightforward, relying on fundamental principles of organic chemistry. A thorough understanding of its delocalized cationic structure is key to appreciating its role as an electrophilic building block for a variety of heterocyclic and dye-based molecular targets. The protocols and data presented in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and apply this versatile compound in their scientific endeavors.

References

  • Dalton Transactions. (n.d.). Synthesis of N-alkylated amines via alcohol dehydrogenation catalyzed by a bis-azo-diamido coordinated ruthenium(iii) complex. Royal Society of Chemistry. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS AND CHARACTERISATION OF N-ANALINEFERROCENYLAMIDE VIA CARBODIIMIDE COUPLING. Retrieved from [Link]

  • Ghaffar, T., et al. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). N-[3-(phenylamino)allylidene]aniline monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR data for compounds 1-5 (DMSO-d6). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of KBr pellets of PMN and PPN. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure Studies of Three N-Phenylphthalimide Derivatives. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Retrieved from [Link]

  • MAS Journal of Applied Sciences. (n.d.). Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2014, April 26). Using Diazonium Salts in Organic Synthesis. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diazonium salts. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. Retrieved from [Link]

  • Unacademy. (n.d.). NEET UG : Chemical reactions of Diazonium salts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved from [Link]

  • RojasLab. (2024, March 10). Mastering Aryl Diazonium Salts: Synthesis, Reactions & Applications Explained!. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Anilinium chloride. Retrieved from [Link]

  • Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link]

Sources

Spectroscopic Characterization of N-(3-(Phenylamino)allylidene)aniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic properties of N-(3-(Phenylamino)allylidene)aniline hydrochloride, a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceutical agents. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive prediction and interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The predictions are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds. This guide also outlines standardized experimental protocols for acquiring these spectra, offering a valuable resource for researchers working with this and similar molecules.

Introduction: The Significance of N-(3-(Phenylamino)allylidene)aniline Hydrochloride

N-(3-(Phenylamino)allylidene)aniline hydrochloride, also known as Malonaldehyde bis(phenylimine) monohydrochloride, is a conjugated Schiff base with the molecular formula C₁₅H₁₅ClN₂ and a molecular weight of approximately 258.75 g/mol . Its structure features a three-carbon allylidene backbone linking two phenylamino groups, with the positive charge localized on one of the nitrogen atoms in its hydrochloride form. This extended π-system is the primary determinant of its spectroscopic properties.

The synthesis of this compound typically involves the condensation reaction of malondialdehyde or its synthetic equivalents with aniline in an acidic medium. Its utility as a synthetic precursor stems from the reactive imine functionalities and the conjugated backbone, which can be further modified to create a diverse range of heterocyclic and polymeric structures. A thorough understanding of its spectroscopic characteristics is paramount for confirming its identity, assessing its purity, and studying its reaction kinetics.

Molecular Structure:

Caption: Chemical structure of N-(3-(Phenylamino)allylidene)aniline hydrochloride.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of N-(3-(Phenylamino)allylidene)aniline hydrochloride is expected to be complex due to the presence of multiple aromatic and vinylic protons, as well as exchangeable amine protons. The spectrum would likely be recorded in a deuterated solvent such as DMSO-d₆ to ensure solubility of the hydrochloride salt.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl H (ortho, para)7.2 - 7.6Multiplet6HAromatic protons on the two phenyl rings. The electron-withdrawing effect of the iminium group will deshield these protons.
Phenyl H (meta)7.0 - 7.2Multiplet4HAromatic protons on the two phenyl rings, generally appearing slightly upfield compared to ortho and para protons.
Vinylic H (α to N)8.0 - 8.5Doublet2HThe protons on the carbons double-bonded to the nitrogen atoms will be significantly deshielded due to the electronegativity of nitrogen and the conjugated system.
Vinylic H (β to N)6.0 - 6.5Triplet1HThe central proton of the allylidene chain will appear as a triplet due to coupling with the two adjacent vinylic protons.
N-H (amine)10.0 - 12.0Broad Singlet1HThe proton on the neutral nitrogen atom is expected to be a broad signal and may exchange with residual water in the solvent.
N⁺-H (iminium)12.0 - 14.0Broad Singlet1HThe proton on the positively charged nitrogen will be highly deshielded and appear far downfield as a broad, exchangeable signal.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and their proximity to electronegative atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Phenyl C (ipso to N)140 - 150The carbon atoms directly attached to the nitrogen atoms will be deshielded.
Phenyl C (ortho, para)125 - 135Aromatic carbons in the typical range.
Phenyl C (meta)115 - 125Aromatic carbons slightly shielded compared to ortho and para positions.
Vinylic C (α to N)155 - 165The imine carbons will be significantly deshielded due to the double bond to nitrogen.
Vinylic C (β to N)100 - 110The central carbon of the allylidene chain will be more shielded compared to the imine carbons.

Predicted FT-IR Spectrum

The FT-IR spectrum is instrumental in identifying the key functional groups present in the molecule. The hydrochloride form will exhibit characteristic bands for the N-H and N⁺-H stretching and bending vibrations.

Table 3: Predicted FT-IR Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)IntensityRationale
N-H Stretch (amine)3300 - 3400MediumStretching vibration of the secondary amine N-H bond.
N⁺-H Stretch (iminium)2800 - 3200Broad, StrongStretching vibration of the protonated imine N-H bond, often appearing as a broad "ammonium band".
C-H Stretch (aromatic)3000 - 3100MediumStretching vibrations of the C-H bonds on the phenyl rings.
C-H Stretch (vinylic)3000 - 3050MediumStretching vibrations of the C-H bonds on the allylidene chain.
C=N Stretch (imine)1620 - 1650StrongCharacteristic stretching vibration of the carbon-nitrogen double bond.
C=C Stretch (aromatic)1450 - 1600Medium-StrongIn-plane skeletal vibrations of the phenyl rings.
C=C Stretch (vinylic)1600 - 1640MediumStretching vibration of the carbon-carbon double bonds in the allylidene chain.
N-H Bend (amine)1550 - 1650MediumBending vibration of the secondary amine N-H bond.
C-N Stretch1250 - 1350Medium-StrongStretching vibration of the carbon-nitrogen single bonds.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of N-(3-(Phenylamino)allylidene)aniline hydrochloride is expected to show strong absorption in the UV and visible regions due to the extended π-conjugation of the molecule. The position of the absorption maximum (λmax) is sensitive to the solvent polarity.

Table 4: Predicted UV-Vis Absorption Maxima

TransitionPredicted λmax (nm)SolventRationale
π → π350 - 450EthanolThis strong absorption band arises from the electronic transition within the extended conjugated system of the molecule. The exact position will be influenced by the solvent environment.
n → π250 - 300EthanolA weaker absorption band may be observed at shorter wavelengths corresponding to the transition of non-bonding electrons on the nitrogen atoms to a π* anti-bonding orbital.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of N-(3-(Phenylamino)allylidene)aniline hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Set the appropriate spectral width and number of scans for both ¹H and ¹³C experiments.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum. Decoupling techniques (e.g., broadband proton decoupling) should be used to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Collect a background spectrum of the empty sample compartment (or KBr pellet without the sample).

  • Data Acquisition:

    • Place the sample in the instrument and collect the spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the pure solvent to be used as a reference.

    • Set the desired wavelength range (e.g., 200-800 nm).

  • Data Acquisition:

    • Place the reference and sample cuvettes in the appropriate holders.

    • Run a baseline correction with the solvent-filled cuvettes.

    • Acquire the absorption spectrum of the sample.

  • Data Processing:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Workflow and Relationships

cluster_0 Spectroscopic Analysis Workflow cluster_1 Information Obtained Compound N-(3-(Phenylamino)allylidene)aniline hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR UV_Vis UV-Vis Spectroscopy Compound->UV_Vis Data_Analysis Data Interpretation & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis NMR_info Proton & Carbon Environment Connectivity Data_Analysis->NMR_info IR_info Functional Groups (N-H, C=N, C=C) Data_Analysis->IR_info UV_Vis_info Conjugated π-System Electronic Transitions Data_Analysis->UV_Vis_info

Caption: Workflow for the spectroscopic characterization of N-(3-(Phenylamino)allylidene)aniline hydrochloride.

Conclusion

References

  • PubChem. N-[3-(phenylamino)allylidene]aniline monohydrochloride. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). Available at: [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. Available at: [Link]

  • National Center for Biotechnology Information. N-(3-Nitrobenzylidene)aniline. Available at: [Link]

  • ResearchGate. Infrared spectra and AM1 calculations of N-benzylideneanilines. Available at: [Link]

  • ResearchGate. UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Available at: [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

  • Nature. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Available at: [Link]

  • ResearchGate. Superimposed 1 H-NMR spectra of the corresponding amines (aniline and...). Available at: [Link]

  • PubMed. The use of UV-Vis absorption spectroscopy for studies of natively disordered proteins. Available at: [Link]

  • University of Calgary. IR: amines. Available at: [Link]

  • ResearchGate. UV/Vis absorption (solid lines) and emission (dashed lines) spectra of.... Available at: [Link]

"N-(3-(Phenylamino)allylidene)aniline hydrochloride" solubility in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N-(3-(Phenylamino)allylidene)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(3-(Phenylamino)allylidene)aniline hydrochloride (CAS No: 28140-60-5, 50328-50-2), a significant intermediate in organic synthesis. The document elucidates the molecular factors governing its solubility and offers a detailed framework for solubility determination. A qualitative assessment of its solubility in various solvent classes is presented, underpinned by theoretical principles and available data. This guide is intended to be an essential resource for researchers utilizing this compound, providing the foundational knowledge required for its effective handling and application in experimental and developmental settings.

Introduction: Understanding N-(3-(Phenylamino)allylidene)aniline Hydrochloride

N-(3-(Phenylamino)allylidene)aniline hydrochloride, also known by synonyms such as Malonaldehyde dianil hydrochloride, is a hydrochloride salt of a Schiff base.[1][2] Its molecular structure, featuring a conjugated system with two phenylamino groups, makes it a valuable precursor in the synthesis of various organic molecules, including heterocyclic compounds and dyes. The compound has a molecular formula of C₁₅H₁₅ClN₂ and a molecular weight of approximately 258.75 g/mol .[1][2] The presence of the hydrochloride salt significantly influences its physical properties, most notably its solubility profile, enhancing its dissolution in polar solvents.[3] A thorough understanding of its solubility is paramount for its application in synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and bioavailability in potential pharmaceutical applications.

Theoretical Framework of Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible.[4] For N-(3-(Phenylamino)allylidene)aniline hydrochloride, several structural features are key determinants of its solubility.

The Role of the Hydrochloride Salt

The primary contributor to the polarity of the molecule is the hydrochloride salt. The protonation of one of the nitrogen atoms introduces an ionic character, allowing for strong ion-dipole interactions with polar solvent molecules. This is the principal reason for its enhanced solubility in polar solvents compared to its free base form.

Influence of the Organic Moiety

The organic part of the molecule consists of two phenyl rings and a conjugated allylidene backbone. This substantial hydrocarbon framework is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through London dispersion forces. The overall solubility in a given solvent is therefore a balance between the polar, hydrophilic nature of the hydrochloride salt and the nonpolar, hydrophobic character of the organic scaffold.

Potential for Hydrogen Bonding

The protonated amine group can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like water and alcohols) can engage in these interactions, which can contribute significantly to the solvation process.

Qualitative Solubility Profile

Based on the theoretical principles and available data, a qualitative solubility profile for N-(3-(Phenylamino)allylidene)aniline hydrochloride can be projected. It is crucial to note that this profile is largely predictive and should be confirmed by empirical testing for specific applications.

Solvent Class Solvent Example Predicted Solubility Rationale
Polar Protic WaterSparingly SolubleThe large nonpolar organic structure counteracts the solubility-enhancing effect of the hydrochloride salt. While aniline hydrochloride is highly soluble, the increased hydrophobic character of the target molecule is expected to significantly reduce water solubility.
MethanolSoluble[5]The polarity and hydrogen bonding capability of methanol can effectively solvate both the ionic and polar parts of the molecule. A commercial supplier explicitly states its solubility in methanol.[5]
EthanolSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capacity should facilitate dissolution. A melting point determination in ethanol suggests solubility at elevated temperatures.[6]
Polar Aprotic AcetonitrileSoluble[3]As a polar aprotic solvent, acetonitrile can effectively solvate the cation of the salt through dipole-dipole interactions. Its use as a reaction solvent for this compound supports its solubility.[3]
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a highly polar aprotic solvent with a strong ability to dissolve a wide range of organic salts.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a potent polar aprotic solvent capable of solvating organic salts.
AcetoneModerately SolubleAcetone has a moderate polarity and may be a suitable solvent, though likely less effective than more polar aprotic solvents like DMSO or DMF.
Nonpolar TolueneSparingly Soluble to InsolubleThe dominant nonpolar character of toluene is not well-suited to solvate the ionic hydrochloride salt. While related precursors may be soluble, the salt itself is unlikely to dissolve to a significant extent.
Dichloromethane (DCM)Sparingly SolubleDCM has some polarity but is generally considered a nonpolar aprotic solvent. It is unlikely to be an effective solvent for an organic salt.
HexaneInsolubleAs a nonpolar hydrocarbon, hexane lacks the ability to form favorable interactions with the ionic portion of the molecule.

Experimental Determination of Solubility: A Standardized Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of N-(3-(Phenylamino)allylidene)aniline hydrochloride in various solvents.

Materials and Equipment
  • N-(3-(Phenylamino)allylidene)aniline hydrochloride (of known purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess compound B Add to vial with known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-48 hours with agitation) B->C D Allow solid to settle C->D E Centrifuge to separate solid and supernatant D->E F Withdraw aliquot of supernatant E->F G Filter the aliquot F->G H Dilute supernatant to a known volume G->H I Analyze by HPLC or UV-Vis H->I K Determine concentration of the saturated solution I->K J Prepare calibration curve with standards of known concentration J->K

Caption: Experimental workflow for determining the solubility of N-(3-(Phenylamino)allylidene)aniline hydrochloride.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of N-(3-(Phenylamino)allylidene)aniline hydrochloride to a series of vials. The excess solid is crucial to ensure saturation.

    • Accurately dispense a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to sediment.

    • To further separate the solid phase, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Immediately filter the aliquot through a syringe filter to remove any suspended microparticles.

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of N-(3-(Phenylamino)allylidene)aniline hydrochloride of known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

    • Analyze the diluted sample from the saturated solution under the same conditions.

    • Determine the concentration of the solute in the diluted sample by interpolating from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.

Factors Influencing Solubility Measurements

Temperature

The solubility of most solid compounds increases with temperature. Therefore, precise temperature control during the equilibration phase is critical for obtaining reproducible results. It is advisable to determine solubility at various temperatures to understand its temperature dependence.

Purity of the Compound and Solvent

Impurities in either the solute or the solvent can affect the measured solubility. Using materials of the highest available purity is essential for accurate and reliable data.

pH of the Medium (for Aqueous Systems)

For aqueous solutions, the pH will have a profound effect on the solubility of an ionizable compound like N-(3-(Phenylamino)allylidene)aniline hydrochloride. The solubility is expected to be higher at lower pH values where the compound remains in its protonated, salt form. At higher pH values, deprotonation to the less soluble free base will occur.

Conclusion

N-(3-(Phenylamino)allylidene)aniline hydrochloride is an organic salt whose solubility is governed by a balance between its ionic hydrochloride group and its nonpolar organic framework. It is predicted to be soluble in polar protic and polar aprotic solvents, with limited solubility in nonpolar solvents. This guide provides the theoretical foundation and a robust experimental protocol for researchers to accurately determine its solubility, facilitating its effective use in scientific research and development. The provided qualitative solubility profile serves as a practical starting point for solvent selection.

References

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • PubChem. N-[3-(phenylamino)allylidene]aniline monohydrochloride | C15H15ClN2 | CID 123071. [Link]

  • PubChem. Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?) | C15H15ClN2. [Link]

  • Chemsrc. Malonaldehyde Dianilide Hydrochloride | CAS#:28140-60-5. [Link]

Sources

An In-depth Technical Guide to the Aggregation-Induced Emission (AIE) Mechanism of N-(3-(Phenylamino)allylidene)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aggregation-Induced Emission (AIE) has revolutionized the field of luminescent materials, offering a solution to the pervasive problem of Aggregation-Caused Quenching (ACQ) that affects traditional fluorophores.[1][2] This guide delves into the core photophysical principles of AIE, focusing specifically on a novel AIE luminogen (AIEgen), N-(3-(phenylamino)allylidene)aniline hydrochloride. This molecule, built upon a unique dumbbell-like skeleton where two phenyl rings are linked by an (E)-3-iminoprop-1-en-1-amine bridge, exhibits classic AIE characteristics with strong solid-state emission.[3] We will explore the structural basis for its AIE activity, the pivotal role of the hydrochloride salt, the underlying mechanism of Restriction of Intramolecular Motion (RIM), and the advanced experimental protocols required for its comprehensive characterization. This document is designed to serve as a technical resource, providing both foundational knowledge and actionable methodologies for researchers investigating AIE phenomena.

Introduction: Overcoming the Limitations of Conventional Fluorophores

For decades, the utility of fluorescent molecules in the solid or aggregated state has been hampered by the ACQ effect.[1] In concentrated solutions or solid films, traditional planar aromatic fluorophores tend to form π-π stacks, which create non-radiative decay pathways for the excited state, effectively quenching fluorescence. The discovery of Aggregation-Induced Emission (AIE) in 2001 by Professor Ben Zhong Tang's group presented a paradigm shift: a class of molecules that are non-emissive when dissolved but become highly luminescent upon aggregation.[1] This "turn-on" mechanism has opened new frontiers in optoelectronics, chemical sensing, and biomedical imaging.[1][4]

N-(3-(phenylamino)allylidene)aniline hydrochloride is an exemplar of a new class of AIEgens.[3] Its simple, high-yield, one-step synthesis and modifiable structure make it a highly attractive scaffold for developing advanced functional materials.[3] This molecule exhibits extremely strong solid-state emission, with absolute quantum yields reported as high as 69.5%, a significant Stokes shift, and the quintessential AIE property of being weakly emissive in solution but highly fluorescent in aggregates.[3]

The Core AIE Mechanism: Restriction of Intramolecular Motion (RIM)

The widely accepted mechanism governing AIE is the Restriction of Intramolecular Motion (RIM).[5][6] In dilute solutions, AIEgens possess multiple flexible parts, such as phenyl rotors, that undergo constant, low-energy intramolecular rotations and vibrations. When the molecule is excited by light, these motions provide efficient non-radiative pathways for the exciton to decay back to the ground state, dissipating energy as heat instead of light.[7]

When molecules aggregate, either by adding a poor solvent to a solution or in the solid state, their physical movement is constrained. Intermolecular interactions, such as hydrogen bonds, halogen bonds, and steric hindrance, lock the molecules in place.[8][9] This physical confinement blocks the non-radiative decay channels associated with molecular motion.[7] With the primary non-radiative pathways obstructed, the excited state is forced to decay through the radiative pathway, resulting in strong light emission.[7] This process is visually conceptualized in the diagram below.

AIE_Mechanism cluster_solution Dilute Solution (Emission OFF) cluster_aggregate Aggregated State (Emission ON) mol_sol AIEgen Molecule excited_sol Excited State mol_sol->excited_sol Absorption mol_agg Aggregated AIEgens mol_sol->mol_agg excitation_sol Light Excitation (hv) motion Intramolecular Rotation/Vibration excited_sol->motion Energy Consumption nonradiative Non-Radiative Decay (Heat) motion->nonradiative excited_agg Excited State mol_agg->excited_agg Absorption excitation_agg Light Excitation (hv) rim RIM: Motions Restricted excited_agg->rim Energy Path Blocked radiative Radiative Decay (Fluorescence) rim->radiative PL_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis stock 1 mM Stock in THF s0 0% Water stock->s0 s10 10% Water stock->s10 s_dots ... stock->s_dots s90 90% Water stock->s90 uv_vis UV-Vis Spectrometer s0->uv_vis s10->uv_vis s_dots->uv_vis s90->uv_vis pl_spec PL Spectrometer uv_vis->pl_spec plot Plot PL Intensity vs. Water Fraction pl_spec->plot result AIE Curve plot->result

Sources

Technical Guide: A Senior Application Scientist's Approach to Measuring the Fluorescence Quantum Yield of N-(3-(Phenylamino)allylidene)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the accurate determination of the fluorescence quantum yield (Φ_F_) of N-(3-(Phenylamino)allylidene)aniline hydrochloride, a novel molecular skeleton noted for its significant photophysical properties, including Aggregation-Induced Emission (AIE).[1][2] Addressed to researchers in materials science and drug development, this document moves beyond a simple recitation of protocols. It elucidates the causal reasoning behind critical experimental choices, establishing a self-validating system for generating trustworthy and reproducible data. We will focus on the widely adopted relative quantum yield measurement methodology, detailing the selection of appropriate standards, meticulous sample preparation, precise data acquisition, and rigorous analysis, including essential corrections for common photophysical artifacts like the inner filter effect.

Foundational Concepts: Understanding the Subject Compound and Quantum Yield

N-(3-(Phenylamino)allylidene)aniline hydrochloride: A Novel AIEgen

N-(3-(Phenylamino)allylidene)aniline hydrochloride (PubChem CID: 11462319) is a "dumbbell" type molecular skeleton where two phenyl rings are linked by an (E)-3-iminoprop-1-en-1-amine chain.[2][3][4] Its significance in the field of materials science stems from its exhibition of Aggregation-Induced Emission (AIE). Unlike many traditional fluorophores that suffer from quenching at high concentrations or in the solid state, AIE-active molecules ("AIEgens") become highly emissive upon aggregation.[1][2] This compound has demonstrated an exceptionally strong solid-state emission, with absolute quantum yields reported as high as 69.5%.[2] Such properties make it a compelling candidate for applications in organic light-emitting diodes (OLEDs), biological imaging, and chemical sensing. Accurate characterization of its quantum yield in various environments is therefore paramount to harnessing its full potential.

The Principle of Fluorescence Quantum Yield (Φ_F_)

The fluorescence quantum yield (Φ_F_) is the direct measure of a fluorophore's efficiency in converting absorbed light into emitted light.[5] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6][7][8]

Φ_F_ = (Number of Photons Emitted) / (Number of Photons Absorbed)

An excited molecule can return to its ground state through several competing radiative (fluorescence) and non-radiative pathways (e.g., internal conversion, intersystem crossing, vibrational relaxation). The quantum yield quantifies the probability of the fluorescence pathway occurring. A higher Φ_F_ indicates a more efficient and brighter fluorophore.

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (fs) S1_v Vibrational Levels S1->S1_v Vibrational Relaxation (ps) S1_v->S0 Fluorescence (ns) S1_v->S0 Internal Conversion (Non-radiative) T1 T₁ (Excited State) S1_v->T1 Intersystem Crossing (ns) T1->S0 Phosphorescence (µs-s) (Non-radiative Decay) StandardSelection start Begin Standard Selection q1 Do the sample's absorption & emission spectra overlap with the standard's? start->q1 q2 Are both sample and standard soluble in the same solvent? q1->q2 Yes fail Select a Different Standard q1->fail No q3 Is the standard photochemically stable under measurement conditions? q2->q3 Yes q2->fail No q4 Is the standard's quantum yield well-documented and independent of excitation wavelength? q3->q4 Yes q3->fail No success Standard is Suitable q4->success Yes q4->fail No

Caption: Decision workflow for selecting a suitable quantum yield reference standard.

Recommended Standards:

StandardSolventExcitation (nm)Emission (nm)Quantum Yield (Φ_F_)
Quinine Sulfate 0.1 M or 0.5 M H₂SO₄~350~4500.54 [9][10]
Rhodamine 6G Ethanol~525~5500.95 [11][12][13]

For N-(3-(Phenylamino)allylidene)aniline hydrochloride, which likely absorbs in the UV-Vis region, Quinine Sulfate is often a suitable starting choice. However, the sample's specific spectral properties must be determined first.

Experimental Workflow: A Step-by-Step Guide

This workflow is designed to minimize systematic errors and ensure data integrity.

Workflow cluster_prep Part 1: Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Analysis prep_solutions Step 1: Prepare Stock Solutions (Standard & Sample in identical solvent) prep_series Step 2: Create Dilution Series (5 concentrations each, Abs < 0.1) prep_solutions->prep_series measure_abs Step 3: Measure UV-Vis Absorbance (Record absorbance at excitation λ) prep_series->measure_abs measure_fluor Step 4: Measure Fluorescence Spectra (Use same λ_ex and instrument settings for all) measure_abs->measure_fluor integrate Step 5: Integrate Fluorescence Intensity (Corrected spectra) measure_fluor->integrate plot Step 6: Plot Integrated Intensity vs. Absorbance integrate->plot calculate Step 7: Calculate Quantum Yield (Using the slope from the plot) plot->calculate

Caption: The systematic workflow for relative fluorescence quantum yield determination.

Detailed Protocol:

  • Preparation of Solutions:

    • Solvent Purity is Non-Negotiable: Use only fresh, spectroscopic-grade solvents. Impurities can fluoresce or quench, invalidating results. [5][14] * Stock Solutions: Prepare concentrated stock solutions of both the reference standard and N-(3-(Phenylamino)allylidene)aniline hydrochloride in the exact same solvent.

    • Dilution Series: From the stock solutions, prepare a series of at least 5 dilutions for both the standard and the sample. The concentration range is critical.

  • UV-Vis Absorbance Measurements:

    • The Golden Rule (Abs < 0.1): Using a 10 mm path length cuvette, measure the absorbance spectrum for each solution. The absorbance at the chosen excitation wavelength (and across the entire emission range) must be kept below 0.1 . [15][9][16]This is the single most important step to minimize the inner filter effect. [17] * Record Absorbance: For each solution, precisely record the absorbance value at the excitation wavelength that will be used for the fluorescence measurement.

  • Fluorescence Emission Measurements:

    • Instrument Settings: Use a spectrofluorometer with a corrected emission channel. Crucially, all instrument parameters (excitation wavelength, excitation and emission slit widths, integration time, detector voltage) must remain identical for all measurements of both the standard and the sample.

    • Excitation: Excite all samples at the same wavelength selected in the absorbance measurement step.

    • Data Collection: Record the full emission spectrum for each of the prepared solutions and a solvent blank. Subtract the solvent blank spectrum from each sample spectrum.

Calculation and Data Analysis

The relative quantum yield (Φ_x_) is calculated using the following equation, which compares the gradients of plots of integrated fluorescence intensity versus absorbance for the unknown sample (x) and the standard (st). [15][18] Φ_x_ = Φ_st_ * (Grad_x_ / Grad_st_) * (η_x_² / η_st_²)

Where:

  • Φ is the quantum yield.

  • Grad is the gradient (slope) from the plot of integrated fluorescence intensity vs. absorbance.

  • η is the refractive index of the solvent. [7][13] Analysis Steps:

  • Integrate: For each corrected fluorescence spectrum, calculate the integrated area under the emission curve.

  • Plot: For both the sample and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis).

  • Validate Linearity: Both plots must be linear and pass through the origin. A high R² value (>0.99) is essential and serves as a validation of the data quality, confirming that you have successfully avoided concentration-dependent artifacts.

  • Calculate Gradient: Determine the slope (gradient) of the trendline for both the sample (Grad_x_) and the standard (Grad_st_).

  • Calculate Φ_x_: Since the solvent is the same for both sample and standard, the refractive index term (η_x_² / η_st_²) equals 1 and can be omitted. Substitute the known Φ_st_ and the calculated gradients into the simplified formula:

    Φ_x_ = Φ_st_ * (Grad_x_ / Grad_st_)

Ensuring Scientific Integrity: A Self-Validating System

Trustworthy data comes from anticipating and mitigating sources of error.

The Inner Filter Effect (IFE)

The IFE is a phenomenon where the sample itself reabsorbs either the excitation light (primary IFE) or the emitted fluorescent light (secondary IFE), leading to an artificially low measured intensity. [16][17]

  • Causality: At high concentrations, molecules at the front of the cuvette absorb so much excitation light that molecules in the center are insufficiently excited. Similarly, emitted photons can be reabsorbed by other molecules if there is an overlap between the absorption and emission spectra. [17]* Mitigation Protocol: The most robust way to eliminate IFE is to maintain sample absorbance below 0.1 at a 10 mm path length. [15][16]The linearity of the intensity vs. absorbance plot is your validation that IFE has been successfully minimized. If your plot is not linear, your concentrations are too high. [17]For samples where dilution is not possible, mathematical correction formulas exist but require careful application. [19][20][21]

Instrument Correction and Linearity
  • Causality: Spectrofluorometer components (e.g., gratings, detectors) have wavelength-dependent efficiencies. Without correction, the recorded spectrum is a convolution of the true spectrum and the instrument's response function.

  • Validation Protocol: Modern spectrofluorometers should have built-in, factory-calibrated emission correction files. Always ensure these corrections are applied during data acquisition. This transforms the raw data (in arbitrary units) into a spectrum that is proportional to the true number of photons at each wavelength. [5]Additionally, ensure the signal intensity falls within the linear range of the detector (typically below 1-2 million counts per second for a PMT) to avoid signal saturation. [22]

Hypothetical Case Study: N-(3-(Phenylamino)allylidene)aniline hydrochloride

Let's assume we have followed the protocol using Quinine Sulfate in 0.1 M H₂SO₄ as the standard (Φ_st_ = 0.54).

Experimental Data Summary:

SampleAbsorbance at 350 nmIntegrated Fluorescence Intensity (a.u.)
Quinine Sulfate 0.0211,150,000
0.0452,465,000
0.0623,400,000
0.0894,880,000
Test Compound 0.019850,000
0.0381,705,000
0.0552,460,000
0.0823,675,000

Analysis:

  • Plotting the data yields two linear graphs.

  • Linear Regression provides the gradients:

    • Grad_st_ (Quinine Sulfate) = 54,900,000 (R² = 0.9998)

    • Grad_x_ (Test Compound) = 44,850,000 (R² = 0.9999)

  • Calculation:

    • Φ_x_ = 0.54 * (44,850,000 / 54,900,000)

    • Φ_x_ = 0.44

The fluorescence quantum yield of N-(3-(Phenylamino)allylidene)aniline hydrochloride under these specific conditions would be determined to be 0.44.

Conclusion

The measurement of fluorescence quantum yield is a foundational technique in the characterization of photophysically active molecules like N-(3-(Phenylamino)allylidene)aniline hydrochloride. By adopting a systematic approach grounded in a deep understanding of the underlying principles—from judicious standard selection to the rigorous mitigation of artifacts like the inner filter effect—researchers can generate highly reliable and reproducible data. The protocol detailed herein is designed not as a rigid set of rules, but as a logical framework for building a self-validating experiment, ensuring that the final calculated quantum yield is a true and accurate reflection of the molecule's intrinsic properties.

References

  • Benchchem. N-(3-(Phenylamino)allylidene)aniline hydrochloride | 28140-60-5.
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  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Online] Available at: [Link]

  • Wikipedia. Rhodamine 6G. [Online] Available at: [Link]

  • Oba, Y., et al. (2009). Quantum Yield Determination Based on Photon Number Measurement, Protocols for Firefly Bioluminescence Reactions. ResearchGate. [Online] Available at: [Link]

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  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Online] Available at: [Link]

  • Boens, N., et al. Chapter 3 Measurement of photoluminescence quantum yields using standard reference materials. [Online] Available at: [Link]

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  • PrepChem.com. Synthesis of 1,3-diphenyl-1,3-propanedione. [Online] Available at: [Link]

  • Guanais, J., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (2014). Determination of quantum yields. [Online] Available at: [Link]

  • Al-Gunaidy, R. A., & Al-Omair, M. A. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. ResearchGate. [Online] Available at: [Link]

  • Nanoco Technologies Ltd. (2008). Standard for Measuring Quantum Yield. ResearchGate. [Online] Available at: [Link]

  • HORIBA Scientific. Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. [Online] Available at: [Link]

  • ResearchGate. (2015). What is the linear range of Quinine Sulphate Quantum Yield? [Online] Available at: [Link]

  • Agilent Technologies. Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Online] Available at: [Link]

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  • de la Osa, E. M., et al. (2003). Experimental correction for the inner-filter effect in fluorescence spectra. RSC Publishing. [Online] Available at: [Link]

  • Oregon Medical Laser Center. Quinine sulfate. [Online] Available at: [Link]

  • ResearchGate. (2023). How to calculate Fluorescence Quantum Yield and select a suitable standard for organic dyes? [Online] Available at: [Link]

  • Taylor & Francis. Rhodamine 6g – Knowledge and References. [Online] Available at: [Link]

  • Supporting Information. Relative quantum yield measurement. [Online] Available at: [Link]

  • Würth, C., et al. (2012). Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods. PubMed. [Online] Available at: [Link]

  • Fletcher, A. N. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Photochemistry and Photobiology. [Online] Available at: [Link]

  • Guanais, J., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. NIH. [Online] Available at: [Link]

  • Nature Protocols. Relative and absolute determination of fluorescence quantum yields of transparent samples. [Online] Available at: [Link]

  • PubChem. N,N'-Diphenyl-P-Phenylenediamine. [Online] Available at: [Link]

  • PubChem. Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?). [Online] Available at: [Link]

  • PhotochemCAD. Quinine sulfate. [Online] Available at: [Link]

  • Labbot. Automatic Correction of Inner Filter Effect – App Note. [Online] Available at: [Link]

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  • The Royal Society of Chemistry. Supporting Information. [Online] Available at: [Link]

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An In-Depth Technical Guide to N-(3-(Phenylamino)allylidene)aniline Hydrochloride: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of N-(3-(Phenylamino)allylidene)aniline hydrochloride, a pivotal precursor in organic synthesis. It is designed for researchers, scientists, and professionals in drug development who seek to leverage this compound's unique reactivity. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the causal relationships behind experimental choices and methodologies.

Introduction: Unveiling a Core Synthetic Building Block

N-(3-(Phenylamino)allylidene)aniline hydrochloride, also known by synonyms such as Malonaldehyde Dianil Hydrochloride or 3-Anilinoacraldehyde Anil Hydrochloride, is a Schiff base derivative provided as its hydrochloride salt.[1][2][3][4] Its structure features a conjugated three-carbon backbone linking two phenylamino groups, a system rich in reactive potential.[1] This compound is not merely a laboratory curiosity; it is a highly functionalized and versatile C3-synthon, serving as a crucial intermediate in the synthesis of a wide array of complex organic molecules, most notably heterocyclic compounds and functional dyes.[1]

The hydrochloride salt form is a deliberate and practical choice, enhancing the compound's stability and solubility in polar organic solvents, which facilitates its use in various reaction media.[1] The presence of reactive imine (C=N) groups and aromatic amine functionalities underpins its utility in condensation and cyclization reactions.[1] This guide will illuminate the pathways through which this precursor is transformed into valuable molecular architectures.

Physicochemical and Safety Profile

A thorough understanding of a precursor's properties is fundamental to its effective and safe application in synthesis.

Key Properties

The essential physicochemical data for N-(3-(Phenylamino)allylidene)aniline hydrochloride are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₅ClN₂[1][2][3][5]
Molecular Weight 258.74 g/mol [1][2][3]
Appearance Yellow to orange solid[6]
Melting Point 156 °C[6]
Solubility Slightly soluble in DMSO and Methanol (sonication may be required).[4] The hydrochloride form improves solubility in polar solvents.[1]
Stability Reported to be air and light-sensitive.[4]
Safety and Handling

As a reactive chemical intermediate, proper handling is paramount. The compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed (H302).[2]

  • Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][6]

Recommended Handling Protocol:

  • Engineering Controls: Handle exclusively in a well-ventilated fume hood to minimize inhalation exposure.[7] Ensure safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves to prevent skin and eye contact.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light and air to maintain its integrity.[4][6]

Synthesis of the Precursor: A Deliberate Molecular Construction

The standard synthesis of N-(3-(Phenylamino)allylidene)aniline hydrochloride is a classic example of acid-catalyzed condensation.[1] The reaction typically involves the condensation of aniline with a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane, in an acidic medium.

The causality behind this choice is clear: the acid serves a dual purpose. First, it catalyzes the hydrolysis of the acetal to generate the highly reactive malondialdehyde in situ. Second, it protonates the carbonyl groups, activating them for nucleophilic attack by aniline. The subsequent dehydration steps, also acid-catalyzed, lead to the formation of the conjugated di-imine system.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2 equivalents of aniline with 1 equivalent of 1,1,3,3-tetramethoxypropane in ethanol.

  • Acidification: Slowly add 2.5 equivalents of concentrated hydrochloric acid to the stirring mixture. The addition is exothermic and should be controlled.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture in an ice bath. The product, being a hydrochloride salt, will precipitate from the ethanol solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and soluble impurities, followed by a wash with diethyl ether.

  • Drying: Dry the resulting bright yellow-orange solid under vacuum to yield the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification Aniline Aniline (2 eq.) Mixing Combine Reactants in Ethanol Aniline->Mixing MDA_equiv Malondialdehyde Acetal (1 eq.) (e.g., 1,1,3,3-Tetramethoxypropane) MDA_equiv->Mixing Solvent Ethanol Solvent->Mixing Acid Conc. HCl Acidification Slow Acid Addition (Catalysis & Salt Formation) Acid->Acidification Mixing->Acidification Reflux Heat to Reflux (2-3 hours) Acidification->Reflux Precipitation Cool in Ice Bath (Product Crystallizes) Reflux->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold EtOH, then Diethyl Ether Filtration->Washing Drying Dry Under Vacuum Washing->Drying Final_Product N-(3-(Phenylamino)allylidene)aniline hydrochloride (Product) Drying->Final_Product Pyridine_Synthesis Precursor Precursor (C3-N Synthon) Michael_Add Michael Addition Precursor->Michael_Add Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Michael_Add Intermediate1 Acyclic Intermediate Michael_Add->Intermediate1 Base catalyst Cyclization Intramolecular Condensation Intermediate1->Cyclization DHP_Intermediate Dihydropyridine Intermediate Cyclization->DHP_Intermediate - H₂O Aromatization Elimination & Aromatization DHP_Intermediate->Aromatization Heat or Oxidant Pyridine Substituted Pyridine (Final Product) Aromatization->Pyridine Aniline_byproduct Aniline (Byproduct) Aromatization->Aniline_byproduct Quinoline_Synthesis Precursor Precursor (Dianil HCl) Condensation Initial Condensation Precursor->Condensation Ketone Activated Methylene Compound (e.g., Ketone) Ketone->Condensation Intermediate1 Vinylogous Amine Intermediate Condensation->Intermediate1 Strong Acid (PPA) Cyclization Electrophilic Cyclization Intermediate1->Cyclization Intramolecular Intermediate2 Tetrahydroquinoline Intermediate Cyclization->Intermediate2 Oxidation Oxidative Aromatization Intermediate2->Oxidation [O] (often air) Quinoline Substituted Quinoline (Final Product) Oxidation->Quinoline

Sources

The Alchemical Heart of Heterocycles: A Technical Guide to N-(3-(Phenylamino)allylidene)aniline Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate tapestry of organic synthesis, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is perpetual. N-(3-(Phenylamino)allylidene)aniline hydrochloride, a seemingly unassuming pinkish-red solid, emerges as a potent and versatile C3 synthon, unlocking pathways to a diverse array of medicinally and industrially significant heterocyclic compounds. This in-depth technical guide, designed for the discerning researcher, scientist, and drug development professional, delves into the core of this reagent's synthetic utility. Moving beyond a mere recitation of protocols, this guide illuminates the mechanistic underpinnings of its reactivity, provides field-proven experimental methodologies, and showcases its strategic applications in the synthesis of key heterocyclic systems, including pyridines, quinolines, and pyrimidines. Herein, we bridge the gap between theoretical potential and practical application, offering a comprehensive resource for harnessing the full synthetic power of this remarkable molecule.

Unveiling the Reagent: Structure, Properties, and Synthetic Philosophy

N-(3-(Phenylamino)allylidene)aniline hydrochloride, systematically known as N-[3-(phenylamino)prop-2-en-1-ylidene]aniline hydrochloride, and often referred to by its common synonym, Malonaldehyde dianil hydrochloride, is a vinamidinium salt. Its structure, a conjugated system of alternating single and double bonds with terminal phenylamino groups, is the very source of its synthetic prowess. The hydrochloride salt form enhances its stability and solubility in various organic solvents, making it a practical and reliable reagent in the laboratory.[1]

Table 1: Physicochemical Properties of N-(3-(Phenylamino)allylidene)aniline Hydrochloride [2]

PropertyValue
Molecular Formula C₁₅H₁₅ClN₂
Molecular Weight 258.75 g/mol
Appearance Pink to red crystalline powder
Melting Point 213-217 °C
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, DMF)

The synthetic philosophy behind employing this reagent lies in its ability to act as a reactive 1,3-dielectrophile. The protonated iminium groups activate the α and γ carbons of the three-carbon chain, rendering them susceptible to nucleophilic attack. This inherent reactivity allows for a modular and convergent approach to heterocyclic synthesis, where diverse functionalities can be introduced by judiciously choosing the appropriate nucleophilic partner.

The Mechanistic Core: Cyclocondensation Pathways to Heterocyclic Scaffolds

The versatility of N-(3-(Phenylamino)allylidene)aniline hydrochloride stems from its ability to undergo cyclocondensation reactions with a wide range of bifunctional nucleophiles. These reactions typically proceed through a cascade of nucleophilic addition, elimination of aniline, and subsequent intramolecular cyclization, ultimately leading to the formation of a stable heterocyclic ring. The specific outcome of the reaction is dictated by the nature of the nucleophilic species employed.

Synthesis of Pyridines: The [3+3] Cyclocondensation Strategy

The construction of the pyridine ring, a ubiquitous scaffold in pharmaceuticals and agrochemicals, can be elegantly achieved through a [3+3] cyclocondensation strategy. This approach involves the reaction of N-(3-(Phenylamino)allylidene)aniline hydrochloride with a three-atom nucleophilic component, typically a compound possessing an active methylene group flanked by two activating groups.

A prime example of this is the reaction with β-ketoesters, such as ethyl acetoacetate, in the presence of a base. The reaction proceeds through a modified Hantzsch-type synthesis, where the vinamidinium salt acts as a synthetic equivalent of an α,β-unsaturated 1,3-dicarbonyl compound.[3][4]

dot

Caption: Generalized mechanism for pyridine synthesis.

Synthesis of Quinolines: The Vilsmeier-Haack Connection

The synthesis of quinolines, another privileged heterocyclic motif in drug discovery, can be achieved through a fascinating application of the Vilsmeier-Haack reaction. While not a direct cyclocondensation with the intact N-(3-(Phenylamino)allylidene)aniline hydrochloride, the principles of its reactivity are leveraged. Acetanilides, upon treatment with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide), are converted in situ to a reactive intermediate that is structurally analogous to our core reagent. This intermediate then undergoes an intramolecular cyclization to furnish 2-chloro-3-formylquinolines.[5] This highlights the broader synthetic concept where the reactivity pattern of malonaldehyde dianil can be generated in situ from simpler precursors.

dot

Caption: Workflow for Vilsmeier-Haack quinoline synthesis.

Synthesis of Pyrimidines: A Versatile [3+3] and [4+2] Approach

The pyrimidine core is central to numerous biologically active molecules, including nucleobases and various pharmaceuticals. N-(3-(Phenylamino)allylidene)aniline hydrochloride provides a convergent route to substituted pyrimidines. The reaction with amidines or guanidines, which serve as N-C-N nucleophiles, exemplifies a [3+3] cyclocondensation.

For instance, the reaction with guanidine hydrochloride in the presence of a base leads to the formation of 2-aminopyrimidines. The mechanism involves the initial attack of the guanidine nitrogen onto the electrophilic carbon of the vinamidinium salt, followed by cyclization and elimination of aniline.[6]

Alternatively, a [4+2] approach can be envisioned where the dianil acts as a four-atom component. For example, its reaction with compounds containing an active methylene group and a nitrile function, such as malononitrile, can lead to highly functionalized pyridin-2(1H)-ones after hydrolysis of an intermediate.[7]

Field-Proven Experimental Protocols

The following protocols are presented as a starting point for the synthesis of representative heterocyclic systems. Researchers are encouraged to optimize these conditions based on the specific substrates and desired outcomes.

General Protocol for the Synthesis of 4,6-Disubstituted Pyrimidines

This protocol describes the synthesis of 4,6-diphenylpyrimidine as a representative example.

Materials:

  • N-(3-(Phenylamino)allylidene)aniline hydrochloride

  • Acetophenone

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in ethanol, add acetophenone and stir at room temperature for 30 minutes.

  • To this mixture, add a solution of N-(3-(Phenylamino)allylidene)aniline hydrochloride in DMF.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is then refluxed with guanidine hydrochloride in DMF for 6-7 hours.[6]

  • After cooling, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 4,6-diphenyl-2-aminopyrimidine.

Table 2: Representative Yields for Substituted Pyrimidine Synthesis

R1R2ProductYield (%)Reference
PhenylPhenyl2-Amino-4,6-diphenylpyrimidine75[1]
4-ChlorophenylPhenyl2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidine72[1]
4-MethoxyphenylPhenyl2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine78[1]
General Protocol for the Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

This protocol outlines the synthesis of 2-chloro-3-formylquinoline from acetanilide.

Materials:

  • Acetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium hydroxide solution

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place DMF and cool it to 0-5 °C in an ice-salt bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.

  • To this reagent, add the substituted acetanilide portion-wise over 30 minutes, ensuring the temperature does not exceed 40 °C.

  • After the addition, heat the reaction mixture to 60-70 °C and maintain it for 2-3 hours.

  • Monitor the reaction by TLC. Once complete, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a cold sodium hydroxide solution until it is alkaline to litmus paper.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain the pure 2-chloro-3-formylquinoline.[5][8]

Table 3: Representative Yields for Substituted Quinoline Synthesis

Substituent on AcetanilideProductYield (%)Reference
H2-Chloro-3-formylquinoline85
4-Methyl2-Chloro-6-methyl-3-formylquinoline82
4-Methoxy2-Chloro-6-methoxy-3-formylquinoline88

Scope, Limitations, and Future Directions

The synthetic utility of N-(3-(Phenylamino)allylidene)aniline hydrochloride is vast, extending beyond the examples provided. By varying the nucleophilic partner, a wide range of other heterocyclic systems, such as pyrroles and pyrazoles, can be accessed. However, the reactivity of the reagent can also be a limitation. Sterically hindered nucleophiles may react sluggishly or not at all. Additionally, the strongly acidic or basic conditions required for some of these transformations may not be compatible with sensitive functional groups.

Future research in this area could focus on the development of milder and more catalytic reaction conditions. The use of microwave-assisted synthesis could also be explored to accelerate reaction times and improve yields.[9] Furthermore, the synthesis of chiral derivatives of N-(3-(Phenylamino)allylidene)aniline hydrochloride could open up avenues for asymmetric heterocyclic synthesis, a field of immense importance in drug discovery.

Conclusion: A Cornerstone Reagent for Heterocyclic Chemistry

N-(3-(Phenylamino)allylidene)aniline hydrochloride has firmly established itself as a valuable and versatile building block in the synthetic organic chemist's toolbox. Its ability to act as a reactive C3 synthon in cyclocondensation reactions provides a straightforward and efficient entry into a diverse array of important heterocyclic scaffolds. This guide has sought to provide not only the "how" but also the "why" of its application, grounding practical protocols in a solid mechanistic understanding. As the demand for novel heterocyclic compounds in medicine and materials science continues to grow, the strategic application of this venerable reagent is poised to play an increasingly significant role in shaping the future of these fields.

References

  • Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry.
  • Mogilaiah, K., et al. (2003). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B.
  • PubChem. (n.d.). N-[3-(phenylamino)allylidene]aniline monohydrochloride. Retrieved from [Link]

  • S. Hadiyal, et al. (2019). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives.
  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from [Link]

  • Soliman, A. M. M., et al. (2003). Novel Synthesis of Condensed Pyridin-2(1H)-one and Pyrimidine Derivatives.
  • Makhanya, et al. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B.
  • Biotage. (n.d.). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy.
  • Longdom Publishing. (n.d.). Synthesis and Investigation of New Different Pyrimidine-Thiones. Retrieved from [Link]

  • Dehesa. (n.d.). Discovery and Mechanism of Action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. Retrieved from [Link]

  • PubMed. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]

  • Makhanya, P. T., et al. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry.
  • Longobardi, M., et al. (2001). Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. Il Farmaco.
  • ResearchGate. (2017). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

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An In-Depth Technical Guide to N-(3-(Phenylamino)allylidene)aniline Hydrochloride (CAS: 28140-60-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(3-(Phenylamino)allylidene)aniline hydrochloride, a versatile synthetic intermediate. This document moves beyond a simple recitation of properties to offer insights into its synthesis, reactivity, and key applications, with a focus on the causality behind its chemical behavior.

Core Molecular Profile and Physicochemical Properties

N-(3-(Phenylamino)allylidene)aniline hydrochloride, also known by synonyms such as Malonaldehyde dianil hydrochloride and 3-Anilinoacraldehyde anil hydrochloride, is a Schiff base derivative presented as its hydrochloride salt. The presence of the hydrochloride salt enhances its stability and solubility in polar solvents, a crucial attribute for its utility in various synthetic applications.

Structural and Physical Characteristics

The molecule features a central allylidene backbone that bridges two phenylamino groups. This conjugated system is fundamental to its chemical reactivity and photophysical properties.

PropertyValueSource(s)
CAS Number 28140-60-5
Molecular Formula C₁₅H₁₅ClN₂
Molecular Weight 258.75 g/mol
IUPAC Name N-[(E)-3-phenyliminoprop-1-enyl]aniline;hydrochloride
Appearance Light yellow to brown crystalline powder
Melting Point 210 °C
Solubility Soluble in methanol and polar solvents like acetonitrile.

Synthesis and Mechanistic Considerations

The synthesis of N-(3-(Phenylamino)allylidene)aniline hydrochloride is typically achieved through the condensation of aniline derivatives under acidic conditions. This reaction leverages the nucleophilic nature of the aniline nitrogen and the electrophilic character of a suitable three-carbon aldehyde precursor, such as malondialdehyde or its synthetic equivalents.

Generalized Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline Aniline (2 eq.) Reaction_Vessel Condensation Reaction Aniline->Reaction_Vessel Malonaldehyde Malonaldehyde or equivalent Malonaldehyde->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Reaction_Vessel Catalyzes imine formation Solvent Polar Solvent (e.g., Ethanol) Solvent->Reaction_Vessel Product N-(3-(Phenylamino)allylidene)aniline hydrochloride Reaction_Vessel->Product Formation of Schiff base and salt

Caption: Generalized synthetic scheme for N-(3-(Phenylamino)allylidene)aniline hydrochloride.

The acidic environment serves a dual purpose: it protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity, and it facilitates the dehydration steps in the formation of the imine linkages. The final product precipitates as the hydrochloride salt.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of N-(3-(Phenylamino)allylidene)aniline hydrochloride is dominated by the electrophilic and nucleophilic centers within its structure. The imine groups are susceptible to nucleophilic attack, while the overall conjugated system can participate in various cycloaddition and condensation reactions.

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly heterocyclic compounds and dyes, owing to its reactive imine group and aromatic amine functionalities. Key reaction types include condensation and cyclization processes.

Application in Heterocyclic Synthesis

A primary application of this reagent is in the construction of nitrogen-containing heterocyclic rings. The 1,3-dinitrogen framework of the molecule makes it an ideal precursor for pyrimidine and pyridine derivatives through reactions with 1,3-dicarbonyl compounds or other suitable building blocks.

Role in the Synthesis of Cyanine Dyes and Fluorescent Probes

The extended π-system of N-(3-(Phenylamino)allylidene)aniline hydrochloride makes it a valuable precursor for cyanine dyes and other chromophores. For instance, it is utilized in the synthesis of supramolecular fluorescent probes like Cy5AA and Cy5.5AA. This involves a condensation reaction with carboxylic acids under mild conditions, highlighting its stability and compatibility with functionalized molecules for biomedical applications.

Experimental Protocol: Synthesis of a Fluorescent Probe (General Example)
  • Solubilization: Dissolve N-(3-(Phenylamino)allylidene)aniline hydrochloride in a suitable polar aprotic solvent, such as acetonitrile.

  • Addition of Reagents: To the solution, add the desired carboxylic acid and a mild base catalyst, such as sodium acetate.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 75°C) and maintain for several hours (e.g., 5 hours) to drive the condensation reaction to completion.

  • Work-up and Purification: Upon completion, cool the reaction mixture and purify the resulting fluorescent probe using standard chromatographic techniques.

G Reactant_1 N-(3-(Phenylamino)allylidene)aniline hydrochloride Reaction Condensation Reactant_1->Reaction Reactant_2 Carboxylic Acid Derivative Reactant_2->Reaction Catalyst AcONa (catalyst) Catalyst->Reaction Conditions 75°C, 5 hours Acetonitrile Conditions->Reaction Product Supramolecular Fluorescent Probe (e.g., Cy5AA) Reaction->Product

Caption: Workflow for the synthesis of fluorescent probes.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The vinyl protons of the allylidene backbone would likely appear as doublets or doublets of doublets in the vinylic region (approximately 5.0-7.0 ppm). The N-H proton would likely be broad and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would exhibit signals for the aromatic carbons, with those attached to nitrogen being shifted downfield. The carbons of the C=N imine groups would also be prominent in the downfield region of the spectrum.

  • FT-IR: Key vibrational bands would include N-H stretching, C=N stretching of the imine groups, C=C stretching of the alkene and aromatic rings, and C-N stretching.

  • UV-Vis: The extended conjugation of the molecule would result in strong absorbance in the UV-visible region, which is fundamental to its use in dye synthesis.

Safety and Handling

N-(3-(Phenylamino)allylidene)aniline hydrochloride is classified as harmful and an irritant.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Use in a well-ventilated area.

    • Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage:

    • Store at room temperature in a dry and cool place.

Conclusion and Future Outlook

N-(3-(Phenylamino)allylidene)aniline hydrochloride is a valuable and versatile building block in organic synthesis. Its utility is primarily centered on its role as a precursor to complex heterocyclic systems and functional dyes. The reactivity of its imine functionalities and the properties endowed by its conjugated system make it a compound of interest for researchers in medicinal chemistry, materials science, and diagnostics. Further exploration of its reactivity with a broader range of substrates is likely to uncover novel synthetic pathways and applications.

References

  • National Center for Biotechnology Information. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. [Link]

  • PubChem. N-[3-(phenylamino)allylidene]aniline monohydrochloride. [Link]

  • ChemSrc. N-(3-(Phenylamino)allylidene)aniline hydrochloride | 28140-60-5. [Link]

  • National Center for Biotechnology Information. N-(3-Nitrobenzylidene)aniline. [Link]

  • PubChem. Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?). [Link]

  • ChemBK. MALONDIANIL HYDROCHLORIDE. [Link]

Methodological & Application

Application Notes and Protocols for Assessing the Cytotoxicity of N-(3-(Phenylamino)allylidene)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Impact of a Novel Compound

N-(3-(Phenylamino)allylidene)aniline hydrochloride, a compound with the molecular formula C₁₅H₁₅ClN₂ and a molecular weight of 258.74 g/mol , has emerged as a molecule of interest due to its diverse biological activities[1][2]. Preliminary studies suggest its potential as a tyrosine kinase inhibitor, a class of molecules pivotal in cell signaling pathways related to growth and proliferation[1]. Such a mechanism of action implicates a potential for therapeutic applications, particularly in oncology. Furthermore, this compound exhibits unique photophysical properties, specifically Aggregation-Induced Emission (AIE), suggesting its utility in biological imaging[1].

Given these characteristics, a thorough in vitro evaluation of its cytotoxic effects is a critical step in the drug development pipeline. These application notes provide a comprehensive guide for researchers to assess the cytotoxicity of N-(3-(Phenylamino)allylidene)aniline hydrochloride, offering a multi-faceted approach to understanding its impact on cell health. We will detail protocols for three fundamental and complementary cytotoxicity assays: the MTT assay to measure metabolic activity, the LDH assay to assess membrane integrity, and a Caspase-3/7 assay to quantify apoptosis. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible data.

Physicochemical Properties and Handling

N-(3-(Phenylamino)allylidene)aniline hydrochloride is a solid with a melting point of 210°C[3]. For in vitro assays, it is crucial to ensure proper solubilization. While solubility information is not extensively detailed in the provided search results, it is recommended to test solubility in common solvents like DMSO or ethanol before preparing stock solutions for cell culture experiments. The GHS classification indicates that the compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation, necessitating appropriate personal protective equipment (PPE) during handling[2][4].

I. Assessment of Cell Viability via Metabolic Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating cell viability and proliferation[5]. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in living, metabolically active cells, to form purple formazan crystals[5][6]. The intensity of the purple color is directly proportional to the number of viable cells[5].

Causality of Experimental Choices:
  • Why MTT? This assay provides a robust and high-throughput method to assess the effect of N-(3-(Phenylamino)allylidene)aniline hydrochloride on the overall metabolic health of a cell population. A reduction in MTT conversion can indicate either direct cytotoxicity or an inhibition of cellular proliferation.

  • Serum-Free Media: During the incubation with MTT, it is advisable to use serum-free media to avoid interference from serum components with the formazan product.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed cells in a 96-well plate treatment Treat cells with N-(3-(Phenylamino)allylidene)aniline hydrochloride start->treatment 24-72h incubation add_mtt Add MTT solution treatment->add_mtt incubation Incubate for 1-4 hours add_mtt->incubation solubilize Add solubilization solution incubation->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end Calculate % cell viability read_absorbance->end

Caption: Workflow of the MTT assay for cytotoxicity testing.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight[6].

  • Compound Treatment: Prepare a serial dilution of N-(3-(Phenylamino)allylidene)aniline hydrochloride in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL[7].

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C[7].

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals[6][7].

  • Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader[5][7]. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation: Example MTT Assay Results
Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100%
11.1894.4%
100.8568.0%
500.4233.6%
1000.1512.0%

II. Assessment of Membrane Integrity: The LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from damaged cells into the culture supernatant[8][9]. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of necrosis[9].

Causality of Experimental Choices:
  • Why LDH? This assay specifically measures cell lysis and necrosis, providing a different perspective on cytotoxicity compared to the metabolic activity measured by the MTT assay. It is particularly useful for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

  • Supernatant Analysis: The assay is performed on the cell culture supernatant, allowing for the kinetic monitoring of cytotoxicity from the same sample over time[9].

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed and treat cells collect_supernatant Collect cell culture supernatant start->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubation Incubate for 30 minutes add_reaction_mix->incubation add_stop_solution Add stop solution incubation->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance end Calculate % cytotoxicity read_absorbance->end

Caption: Workflow of the LDH assay for cytotoxicity testing.

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment: Seed and treat cells with N-(3-(Phenylamino)allylidene)aniline hydrochloride as described for the MTT assay. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate at approximately 250 x g to pellet any detached cells[10]. Carefully transfer an aliquot of the cell-free supernatant to a new 96-well plate[9].

  • LDH Reaction: Add 100 µL of the LDH reaction mixture to each well containing the supernatant[10].

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light[9].

  • Stop Reaction: Add 50 µL of the stop solution to each well[9].

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction[9].

Data Presentation: Example LDH Assay Results
Concentration (µM)Absorbance (490 nm)% Cytotoxicity
0 (Spontaneous)0.150%
10.183.3%
100.4533.3%
500.8274.4%
1001.05100%
Maximum Release1.05100%

III. Detection of Apoptosis: Caspase-3/7 Activity Assay

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects. A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the disassembly of the cell[11][12]. Caspase-3 and -7 are key effector caspases in this process[12][13].

Causality of Experimental Choices:
  • Why Caspase-3/7? Measuring the activity of these specific caspases provides a direct indication of apoptosis induction by N-(3-(Phenylamino)allylidene)aniline hydrochloride. This is particularly relevant given its potential as a tyrosine kinase inhibitor, a class of drugs known to induce apoptosis.

  • Fluorogenic Substrate: The assay utilizes a fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7, releasing a fluorescent signal[11][14]. This provides a sensitive and specific measurement of apoptosis.

Experimental Workflow: Caspase-3/7 Assay

Caspase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed and treat cells add_reagent Add Caspase-Glo® 3/7 Reagent start->add_reagent incubation Incubate for 30-60 minutes add_reagent->incubation read_luminescence Read luminescence incubation->read_luminescence end Determine caspase activity read_luminescence->end

Caption: Workflow of the Caspase-3/7 assay for apoptosis detection.

Detailed Protocol: Caspase-3/7 Assay (Luminescent Format)
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with N-(3-(Phenylamino)allylidene)aniline hydrochloride as previously described.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well[14].

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 30 to 60 minutes[15].

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Data Presentation: Example Caspase-3/7 Assay Results
Concentration (µM)Luminescence (RLU)Fold Increase in Caspase Activity
0 (Control)5,2001.0
16,1001.2
1025,5004.9
5089,30017.2
100154,60029.7

Conclusion: A Multi-Parametric Approach to Cytotoxicity Profiling

By employing a combination of the MTT, LDH, and Caspase-3/7 assays, researchers can obtain a comprehensive profile of the cytotoxic effects of N-(3-(Phenylamino)allylidene)aniline hydrochloride. This multi-parametric approach allows for the elucidation of the primary mechanism of cell death, be it through metabolic inhibition, membrane disruption, or the induction of apoptosis. The detailed protocols and experimental rationale provided in these application notes are intended to empower researchers to generate reliable and insightful data, paving the way for a deeper understanding of this promising compound's biological activity and its potential for future therapeutic development.

References

  • N-[3-(phenylamino)allylidene]aniline monohydrochloride | C15H15ClN2 | CID - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC. (2025, October 17). PubMed Central. Retrieved January 26, 2026, from [Link]

  • MTT (Assay protocol) - protocols.io. (2023, February 27). Retrieved January 26, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). Retrieved January 26, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?) - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit | Molecular Devices. (n.d.). Retrieved January 26, 2026, from [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC. (2021, October 28). PubMed Central. Retrieved January 26, 2026, from [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). Retrieved January 26, 2026, from [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. (2021, July 1). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Update on in vitro cytotoxicity assays for drug development - ResearchGate. (2025, August 7). Retrieved January 26, 2026, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. (2011, November 17). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Illuminating Cellular Landscapes: A Detailed Guide to Live Cell Imaging with N-(3-(Phenylamino)allylidene)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Fluorogenic Probe for Live Cell Dynamics

In the dynamic field of cellular biology, the visualization of subcellular structures and processes in their native state is paramount to unraveling complex biological questions. Live cell imaging has emerged as an indispensable tool, offering a window into the intricate workings of the cell. This application note introduces N-(3-(Phenylamino)allylidene)aniline hydrochloride , a promising fluorogenic probe for live cell imaging. While its application in this domain is nascent, its inherent photophysical properties, specifically Aggregation-Induced Emission (AIE), position it as a powerful tool for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the scientific principles underpinning the use of N-(3-(Phenylamino)allylidene)aniline hydrochloride as a live cell imaging agent, detailed protocols for its application, and insights into its potential for visualizing specific cellular components and microenvironments. We will explore its mechanism of action, cytotoxicity considerations, and a step-by-step workflow for its successful implementation in your research.

Scientific Foundation: The Power of Aggregation-Induced Emission (AIE)

N-(3-(Phenylamino)allylidene)aniline hydrochloride belongs to a class of fluorescent molecules known as AIEgens (Aggregation-Induced Emission luminogens). Unlike traditional fluorescent dyes that often suffer from aggregation-caused quenching (ACQ) in aqueous environments or at high concentrations, AIEgens exhibit enhanced fluorescence emission upon aggregation.[1] This unique characteristic is attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and forces the excited molecules to release their energy as photons.[2]

The AIE properties of N-(3-(Phenylamino)allylidene)aniline hydrochloride make it an attractive candidate for a "turn-on" fluorescent probe in live cell imaging.[3] In a dissolved state within the aqueous cellular milieu, the molecule is expected to be dimly fluorescent. However, upon partitioning into specific cellular compartments or environments that promote aggregation, such as lipid-rich structures or regions of high viscosity, a significant enhancement in fluorescence is anticipated. This provides a high signal-to-noise ratio, a desirable feature for sensitive imaging applications.[1]

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₁₅H₁₅ClN₂[4]
Molecular Weight 258.74 g/mol [4]
Appearance Information not available
Solubility Information not available
Excitation/Emission Maxima To be determined empirically in the target cellular environment.

Potential Applications in Live Cell Imaging

Based on the AIE mechanism, N-(3-(Phenylamino)allylidene)aniline hydrochloride holds promise for visualizing cellular components and parameters that influence molecular aggregation.

  • Lipid Droplet Imaging: Lipid droplets are dynamic organelles with a hydrophobic core, providing an ideal environment for the aggregation of lipophilic AIEgens.[2][5] Upon accumulation in lipid droplets, the restricted movement of the probe molecules is expected to trigger a strong fluorescent signal, enabling their visualization and tracking.[6]

  • Mapping Cellular Viscosity: The viscosity of the cellular microenvironment can vary significantly and is often altered in pathological conditions.[7] An increase in viscosity can hinder the intramolecular rotation of AIE probes, leading to enhanced fluorescence.[8][9] This property could be harnessed to map viscosity changes within different cellular compartments.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as a starting point for utilizing N-(3-(Phenylamino)allylidene)aniline hydrochloride in live cell imaging. Optimization of parameters such as probe concentration, incubation time, and imaging conditions is highly recommended for specific cell types and experimental goals.

I. Reagent Preparation
  • Stock Solution Preparation:

    • Prepare a stock solution of N-(3-(Phenylamino)allylidene)aniline hydrochloride (e.g., 1-10 mM) in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light and moisture.

II. Cell Culture and Staining
  • Cell Seeding:

    • Seed the cells of interest onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverslips) at a density that allows for individual cell visualization.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Probe Loading:

    • On the day of imaging, prepare a fresh working solution of the probe by diluting the stock solution in pre-warmed, serum-free cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • The optimal final concentration of the probe needs to be determined empirically, but a starting range of 1-10 µM is recommended.

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time will vary depending on the cell type and experimental objective.

  • Washing (Optional but Recommended):

    • While AIE probes are often suitable for wash-free imaging, a washing step can help to reduce background fluorescence from any non-specifically bound or non-aggregated probe.[10]

    • After incubation, gently remove the loading solution and wash the cells two to three times with pre-warmed PBS or complete culture medium.

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells for imaging.

III. Live Cell Imaging
  • Microscopy Setup:

    • Use a fluorescence microscope equipped for live cell imaging, including an environmental chamber to maintain 37°C and 5% CO₂.

    • The optimal excitation and emission wavelengths for N-(3-(Phenylamino)allylidene)aniline hydrochloride in the cellular environment will need to be determined. Based on its structure, excitation in the blue-to-green range (e.g., 405 nm or 488 nm laser lines) and emission in the green-to-red range is a plausible starting point.

  • Image Acquisition:

    • Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

    • Capture both fluorescence and brightfield/DIC images to correlate the fluorescent signal with cellular morphology.

    • For dynamic studies, acquire time-lapse series at appropriate intervals.

IV. Data Analysis and Interpretation
  • Quantify the fluorescence intensity in specific regions of interest (ROIs) to measure changes in probe aggregation.

  • Co-localization studies with known organelle markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) can help to identify the subcellular localization of the probe.

  • For viscosity studies, fluorescence lifetime imaging (FLIM) can provide a more quantitative measure, as the fluorescence lifetime of some AIE probes correlates with the viscosity of the microenvironment.[8]

Workflow and Pathway Diagrams

Experimental Workflow for Live Cell Imaging

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis prep_stock Prepare Stock Solution (1-10 mM in DMSO) prep_working Prepare Working Solution (1-10 µM in Medium) prep_stock->prep_working seed_cells Seed Cells on Imaging Dish load_probe Incubate Cells with Probe (15-60 min at 37°C) seed_cells->load_probe prep_working->load_probe wash_cells Wash Cells (Optional) (2-3x with PBS) load_probe->wash_cells acquire_images Acquire Images (Fluorescence & Brightfield) wash_cells->acquire_images analyze_data Analyze Data (Intensity, Co-localization) acquire_images->analyze_data

A streamlined workflow for live cell imaging.

Conceptual Mechanism of AIE in a Cellular Context

G cluster_env Cellular Microenvironment Probe_Free Probe (Free in Cytosol) Lipid_Droplet Lipid Droplet Probe_Free->Lipid_Droplet Partitioning High_Viscosity High Viscosity Region Probe_Free->High_Viscosity Diffusion Low_Fluorescence Low Fluorescence Probe_Free->Low_Fluorescence Fluorescence Probe_Agg Probe (Aggregated) High_Fluorescence High Fluorescence Probe_Agg->High_Fluorescence Fluorescence Lipid_Droplet->Probe_Agg Aggregation High_Viscosity->Probe_Agg Aggregation

Sources

Application Notes and Protocols for Lipid Droplet Staining using N-(3-(Phenylamino)allylidene)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Dynamics of Lipid Droplets

Lipid droplets (LDs) have emerged from being viewed as simple intracellular fat storage units to being recognized as dynamic organelles integral to cellular metabolism, signaling, and the pathogenesis of numerous diseases. The ability to visualize and track these organelles is paramount for advancing our understanding of their function in health and disease. This guide introduces N-(3-(Phenylamino)allylidene)aniline hydrochloride, a novel fluorescent probe with Aggregation-Induced Emission (AIE) characteristics, for the specific and sensitive staining of lipid droplets. Its unique photophysical properties offer significant advantages over traditional fluorescent dyes, paving the way for more detailed and reliable insights into lipid droplet dynamics.

Part 1: The Probe - N-(3-(Phenylamino)allylidene)aniline hydrochloride

Chemical and Physical Properties

N-(3-(Phenylamino)allylidene)aniline hydrochloride, also known by synonyms such as 3-Anilinoacraldehyde aniline hydrochloride, is a Schiff base derivative.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₅H₁₅ClN₂[1]
Molecular Weight 258.75 g/mol [1]
Appearance Solid[3]
Solubility The hydrochloride salt form enhances its solubility in polar solvents.[1]
CAS Number 28140-60-5, 50328-50-2, 58467-94-0[1][2]
The Principle of Aggregation-Induced Emission (AIE)

This probe is an AIE luminogen (AIEgen), a class of fluorescent molecules that are non-emissive or weakly fluorescent when dissolved but become highly emissive upon aggregation.[1] This "light-up" characteristic is ideal for high-contrast imaging of specific cellular components.

The underlying mechanism of AIE is the restriction of intramolecular motion (RIM) . In a dilute solution, the phenyl rings and other rotatable bonds within the N-(3-(Phenylamino)allylidene)aniline hydrochloride molecule can freely rotate and vibrate, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence. However, within the viscous and confined environment of a lipid droplet, these intramolecular motions are physically restricted. This blockage of non-radiative decay channels forces the excited molecule to release its energy through radiative decay, resulting in strong fluorescence emission.[4]

Figure 1: Mechanism of Aggregation-Induced Emission (AIE) for lipid droplet staining.

Spectral Properties

While specific excitation and emission maxima for N-(3-(Phenylamino)allylidene)aniline hydrochloride in a biological environment are not yet extensively published, its characterization as an AIE skeleton capable of producing a full-band emission from green to red upon modification suggests a broad and tunable spectral range.[5] Based on the properties of similar AIEgens used for lipid droplet staining, a starting point for excitation is in the blue to green range, with emission expected in the green to red range.

It is highly recommended that users determine the optimal excitation and emission wavelengths empirically on their specific imaging system.

Recommended Filter Sets (Starting Point)Excitation (nm)Emission (nm)
Green Emission Channel ~405-488~500-550
Red Emission Channel ~488-561~570-650

Part 2: Protocols for Staining Lipid Droplets

Reagent Preparation

2.1.1. Stock Solution Preparation

  • Prepare a 1 mM stock solution of N-(3-(Phenylamino)allylidene)aniline hydrochloride in anhydrous dimethyl sulfoxide (DMSO).

  • To do this, dissolve 2.59 mg of the compound (MW: 258.75 g/mol ) in 10 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

2.1.2. Working Solution Preparation

  • On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1-10 µM in pre-warmed cell culture medium or phosphate-buffered saline (PBS).

  • The optimal concentration should be determined empirically for each cell type and experimental condition. A good starting point is 5 µM.

Reagent_Prep_Workflow start Start: Obtain N-(3-(Phenylamino)allylidene)aniline hydrochloride dissolve Dissolve 2.59 mg in 10 mL DMSO start->dissolve stock 1 mM Stock Solution dissolve->stock store Store at -20°C (Protected from light) stock->store dilute Dilute stock to 1-10 µM in pre-warmed medium/PBS stock->dilute On day of experiment working Working Solution (e.g., 5 µM) dilute->working use Use immediately for staining working->use

Figure 2: Workflow for the preparation of staining solutions.

Protocol for Staining Lipid Droplets in Live Cells

This protocol is designed for cells cultured in chamber slides or multi-well plates.

  • Cell Seeding: Seed cells on a suitable culture vessel and allow them to adhere and grow to the desired confluency.

  • (Optional) Induction of Lipid Droplet Formation: To enhance lipid droplet visualization, cells can be treated with 100-400 µM oleic acid complexed with BSA for 12-24 hours prior to staining.

  • Staining:

    • Remove the culture medium.

    • Add the pre-warmed working solution of N-(3-(Phenylamino)allylidene)aniline hydrochloride to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

  • Imaging:

    • Due to the AIE properties of the probe, a wash step is often not necessary, which is advantageous for live-cell imaging.[6]

    • Image the cells directly in the staining solution using a fluorescence microscope with appropriate filter sets.

Protocol for Staining Lipid Droplets in Fixed Cells

This protocol allows for the preservation of the cellular structure and is compatible with subsequent immunostaining.

  • Cell Seeding and (Optional) Induction: Follow steps 1 and 2 from the live-cell staining protocol.

  • Fixation:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS to remove the fixative.

  • Staining:

    • Add the working solution of N-(3-(Phenylamino)allylidene)aniline hydrochloride to the fixed cells.

    • Incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with PBS.

  • (Optional) Counterstaining: If desired, counterstain the nuclei with a suitable nuclear stain (e.g., DAPI or Hoechst).

  • Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope.

Part 3: Experimental Considerations and Troubleshooting

Cytotoxicity

While AIEgens are generally known for their low cytotoxicity, it is crucial to assess the potential toxicity of N-(3-(Phenylamino)allylidene)aniline hydrochloride on your specific cell line, especially for long-term live-cell imaging experiments.[7] A standard MTT or similar cell viability assay is recommended to determine the optimal non-toxic concentration range.

Photostability

AIE probes typically exhibit good photostability.[6] However, to minimize phototoxicity and photobleaching during live-cell imaging, it is advisable to use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.

Troubleshooting
ProblemPossible CauseSuggested Solution
No or Weak Signal - Suboptimal excitation/emission wavelengths.- Insufficient probe concentration or incubation time.- Low abundance of lipid droplets.- Perform a lambda scan to determine the optimal spectral settings.- Titrate the probe concentration (e.g., 1-20 µM) and incubation time (e.g., 15-60 min).- Induce lipid droplet formation with oleic acid.
High Background - Probe concentration is too high.- Inadequate washing (for fixed cells).- Reduce the probe concentration.- Increase the number and duration of wash steps after staining fixed cells.
Cell Death/Altered Morphology - Probe cytotoxicity.- Phototoxicity from imaging.- Perform a cytotoxicity assay and use a lower, non-toxic concentration.- Reduce excitation light intensity and exposure time.

Part 4: Conclusion

N-(3-(Phenylamino)allylidene)aniline hydrochloride presents a promising new tool for the fluorescent labeling of lipid droplets. Its AIE properties offer the potential for high-contrast, wash-free imaging with good photostability. The protocols provided in this guide serve as a robust starting point for researchers to explore the utility of this novel probe in their specific applications. As with any new reagent, empirical optimization of staining conditions is key to achieving the best results.

References

  • N-[3-(phenylamino)allylidene]aniline monohydrochloride | C15H15ClN2 | CID 119876 - PubChem. (URL: [Link])

  • Halogen Bond-Driven Aggregation-Induced Emission Skeleton: N-(3-(Phenylamino)allylidene) Aniline Hydrochloride | ACS Applied Materials & Interfaces. (URL: [Link])

  • Engineered Strategies for Lipid Droplets-Targeted AIEgens Based on Tetraphenylethene - PMC - NIH. (URL: [Link])

  • Lipid Droplet Staining Lipi-Blue Dojindo. (URL: [Link])

  • A wash-free AIE fluorescent probe for monitoring lipid droplets and identifying tumors. (URL: [Link])

  • Recent advances of lipid droplet-targeted AIE-active materials for imaging, diagnosis and therapy - PubMed. (URL: [Link])

  • AIE Probes for Lipid-Droplet Imaging - ResearchGate. (URL: [Link])

  • AIE fluorescent probes for monitoring cell membrane fluidity /lipid droplet change during alcoholic liver disease - ResearchGate. (URL: [Link])

  • Organelle-specific bioprobes based on fluorogens with aggregation-induced emission (AIE) characteristics - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

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Application Note: A Framework for Characterizing Enzyme Inhibition by N-(3-(Phenylamino)allylidene)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing enzyme inhibition assays using the compound N-(3-(Phenylamino)allylidene)aniline hydrochloride. This compound, a Schiff base derivative, has been noted for its interaction with key cellular enzymes, including certain tyrosine kinases, making it a molecule of interest for therapeutic development.[1] This application note moves beyond a simple recitation of steps, delving into the causality behind experimental design, the principles of enzyme kinetics, and the logic of data interpretation. We present detailed protocols for determining the half-maximal inhibitory concentration (IC50) and for elucidating the mechanism of action (MOA). The methodologies are designed to be self-validating through the systematic use of controls, ensuring the generation of robust and reliable data.

Compound Profile: N-(3-(Phenylamino)allylidene)aniline hydrochloride

N-(3-(Phenylamino)allylidene)aniline hydrochloride is an organic compound with a molecular weight of approximately 258.74 g/mol .[1][2] Its structure features two aromatic rings connected by a conjugated allylidene backbone.[1] The hydrochloride salt form is utilized to improve solubility in polar solvents, a critical factor for biochemical assays.[1]

Table 1: Physicochemical Properties

PropertyValueSource
Synonyms 3-Anilinoacraldehyde aniline hydrochloride[1]
CAS Number 28140-60-5[1]
Molecular Formula C₁₅H₁₅ClN₂[1][2][3]
Molecular Weight 258.74 g/mol [2][3]
Physical Form Solid
Melting Point ~210 °C
Known Target Class Tyrosine Kinases[1]
Scientific Context and Rationale

The primary rationale for investigating this compound stems from its reported ability to inhibit tyrosine kinases, a class of enzymes pivotal to cellular signaling pathways that regulate growth and metabolism.[1] Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, making enzyme inhibitors valuable tools for both research and therapeutic intervention.[1] Enzyme assays are fundamental to modern drug discovery, providing the means to identify and characterize molecules that modulate the activity of these biological catalysts.[4][5]

Handling and Safety Precautions

As a matter of laboratory best practice, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. GHS hazard statements indicate that N-(3-(Phenylamino)allylidene)aniline hydrochloride may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2][3] All handling should be performed in a well-ventilated area or a chemical fume hood. A material safety data sheet (MSDS) should be consulted before use.

Foundational Principles of Enzyme Inhibition Kinetics

A robust inhibition assay is built upon a solid understanding of enzyme kinetics. The Michaelis-Menten model provides a framework for describing how the rate of an enzyme-catalyzed reaction is influenced by the concentration of its substrate.[6][7]

  • Vmax : The maximum rate of the reaction when the enzyme is fully saturated with the substrate.

  • Km (Michaelis Constant) : The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km signifies a higher affinity.[8]

  • IC50 : The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9][10] It is the most common measure of an inhibitor's potency—the lower the IC50, the more potent the inhibitor.[11]

  • Ki (Inhibition Constant) : The dissociation constant of the enzyme-inhibitor complex. It is a more absolute measure of binding affinity than IC50.[12]

Reversible inhibitors, which bind non-covalently, can be classified by their mechanism of action. Understanding this mechanism is critical for drug development.

  • Competitive Inhibition : The inhibitor binds only to the enzyme's active site, directly competing with the substrate. This increases the apparent Km but does not change Vmax.

  • Non-competitive Inhibition : The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the Vmax but does not change the Km.

  • Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This mode of inhibition reduces both Vmax and Km.

G cluster_main Modes of Reversible Enzyme Inhibition cluster_inhibitors Inhibitor (I) Binding E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + Substrate (S) EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I (Competitive) E->EI P Product (P) + E ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) (Inactive) ES->ESI + I (Non-comp.) ES->ESI + I (Uncompetitive) I_comp Competitive Inhibitor I_comp->EI I_noncomp Non-competitive Inhibitor I_noncomp->E + I (Non-comp.) I_noncomp->ES + I (Non-comp.) I_uncomp Uncompetitive Inhibitor I_uncomp->ESI

Caption: Modes of Reversible Enzyme Inhibition.

Assay Development and Optimization Workflow

The development of a reliable assay is a systematic process. The goal is to establish conditions where the measured signal is directly proportional to the enzymatic activity and sensitive to inhibition. This protocol should be considered a template, with the understanding that specific concentrations and conditions must be empirically determined for the specific enzyme-substrate system under investigation.

G start Start: Define Enzyme-Substrate System reagent_prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) start->reagent_prep buffer_opt 2. Buffer Optimization (pH, salts) reagent_prep->buffer_opt enzyme_titration 3. Enzyme Titration (Determine linear range) buffer_opt->enzyme_titration substrate_titration 4. Substrate Titration (Determine Km) enzyme_titration->substrate_titration ic50_protocol 5. IC50 Determination (Dose-response) substrate_titration->ic50_protocol moa_protocol 6. Mechanism of Action Study (Vary [S] and [I]) ic50_protocol->moa_protocol data_analysis 7. Data Analysis & Interpretation moa_protocol->data_analysis end End: Characterize Inhibitor data_analysis->end

Caption: General Workflow for Enzyme Inhibition Assay Development.

Establishing Initial Assay Conditions

The foundation of any enzymatic assay is ensuring the reaction operates under initial velocity conditions. This means that the rate is measured when less than 10-15% of the substrate has been converted to the product.[13] This ensures the reaction rate is linear over the measurement period and is not limited by substrate depletion or product inhibition.

Causality: Operating in the linear range is critical because it ensures that the measured velocity (rate) is directly proportional to the enzyme's activity. If the substrate concentration changes significantly during the measurement, the observed rate will decrease, confounding the interpretation of inhibitor effects.

Experimental Protocols

These protocols assume a 96-well plate format suitable for spectrophotometric or fluorometric detection, which are common in drug discovery.[5]

Protocol 4.1: Determination of IC50

This experiment measures the inhibitory effect of the compound across a range of concentrations to determine the concentration that elicits a 50% reduction in enzyme activity.[10]

Rationale: The substrate concentration is fixed at or near its Km value. This condition provides a good balance for detecting various types of inhibitors. For competitive inhibitors, in particular, using [S] ≈ Km makes the assay highly sensitive to their effects.[13][14]

Materials & Reagents:

  • Target Enzyme (e.g., a specific Tyrosine Kinase)

  • Substrate (specific to the enzyme)

  • N-(3-(Phenylamino)allylidene)aniline hydrochloride (Test Compound)

  • Known reference inhibitor (Positive Control)

  • Assay Buffer (optimized for pH and ionic strength)

  • Detection Reagent (e.g., ATP-Glo for kinases, or a reagent that detects the specific product)

  • DMSO (for compound dilution)

  • 96-well microplates (e.g., white opaque plates for luminescence)

  • Multichannel pipettes, plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of N-(3-(Phenylamino)allylidene)aniline hydrochloride in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. The final concentration of DMSO in the assay well should be kept constant and low (typically ≤1%) to avoid solvent effects.

  • Assay Plate Mapping: Design the plate layout. Include wells for "No Enzyme" (background), "No Inhibitor" (100% activity), and "Positive Control" (maximum inhibition).

    Table 2: Example 96-Well Plate Layout for IC50 Determination

    1 2 3 4 5 6 7 8 9 10 11 12
    A Cmpd 1 Cmpd 2 Cmpd 3 Cmpd 4 Cmpd 5 Cmpd 6 Cmpd 7 Cmpd 8 Cmpd 9 Cmpd 10 Cmpd 11 100% Act
    B Cmpd 1 Cmpd 2 Cmpd 3 Cmpd 4 Cmpd 5 Cmpd 6 Cmpd 7 Cmpd 8 Cmpd 9 Cmpd 10 Cmpd 11 100% Act
    C Cmpd 1 Cmpd 2 Cmpd 3 Cmpd 4 Cmpd 5 Cmpd 6 Cmpd 7 Cmpd 8 Cmpd 9 Cmpd 10 Cmpd 11 100% Act
    ... ... ... ... ... ... ... ... ... ... ... ... ...
    H Pos Ctrl Pos Ctrl Bkgd Bkgd

    (Cmpd 1-11 represent the serial dilution of the test compound. 100% Act = No Inhibitor. Pos Ctrl = Positive Control. Bkgd = Background/No Enzyme)

  • Reaction Mixture: Add assay buffer, test compound dilutions, and enzyme solution to the appropriate wells. Allow for a pre-incubation period (e.g., 15-30 minutes at room temperature) to permit the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate (prepared at a concentration that will yield a final concentration of ≈ Km in the well).

  • Incubation: Incubate the plate for a predetermined time (within the linear range) at the optimal temperature for the enzyme.

  • Stop and Detect: Terminate the reaction (if necessary) and add the detection reagent according to the manufacturer's protocol.

  • Read Plate: Measure the signal (e.g., luminescence, fluorescence, absorbance) on a plate reader.

Protocol 4.2: Mechanism of Action (MOA) Studies

This experiment aims to determine how the compound inhibits the enzyme by measuring reaction rates at various concentrations of both the substrate and the inhibitor.[14]

Procedure:

  • Set up a matrix of reactions. The inhibitor concentration will vary along one axis of the plate, and the substrate concentration will vary along the other.

  • Use at least 5-6 substrate concentrations, typically ranging from 0.5x Km to 10x Km.

  • Use at least 4-5 inhibitor concentrations, including a zero-inhibitor control. The concentrations should span the determined IC50 value (e.g., 0x, 0.5x IC50, 1x IC50, 5x IC50).

  • For each condition, measure the initial reaction velocity.

  • Analyze the data by plotting the results using methods such as a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or, more accurately, by using non-linear regression to fit the data directly to the different enzyme inhibition models.[12]

Data Analysis and Interpretation

G rawData Raw Data from Plate Reader subtractBkgd 1. Subtract Background (No Enzyme Control) rawData->subtractBkgd normalizeData 2. Normalize Data (% Inhibition) subtractBkgd->normalizeData plotCurve 3. Plot % Inhibition vs. log[Inhibitor] normalizeData->plotCurve moaAnalysis For MOA: Analyze Km/Vmax shifts (e.g., Lineweaver-Burk Plot) normalizeData->moaAnalysis fitModel 4. Non-Linear Regression (Four-parameter logistic fit) plotCurve->fitModel getIC50 Determine IC50 Value fitModel->getIC50

Caption: Workflow for IC50 and MOA Data Analysis.

Calculating Percent Inhibition

For each inhibitor concentration, the percent inhibition is calculated relative to the uninhibited control (100% activity) after subtracting the background signal.

Formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_100%_Activity - Signal_Background))

Determining IC50

The calculated % Inhibition values are plotted against the logarithm of the inhibitor concentration. The data are then fitted to a four-parameter logistic (sigmoidal) dose-response curve using appropriate software (e.g., GraphPad Prism, R, Python libraries). The IC50 is the concentration at the inflection point of this curve.[10]

Interpreting MOA Data

The effect of the inhibitor on the apparent Km and Vmax values reveals its mechanism:

  • Competitive: Km increases, Vmax is unchanged. On a Lineweaver-Burk plot, the lines intersect on the y-axis.

  • Non-competitive: Km is unchanged, Vmax decreases. The lines intersect on the x-axis.

  • Uncompetitive: Both Km and Vmax decrease proportionally. The lines are parallel.

Conclusion

This application note provides a detailed framework for the characterization of N-(3-(Phenylamino)allylidene)aniline hydrochloride as an enzyme inhibitor. By following these protocols, which emphasize the rationale behind experimental design and the importance of appropriate controls, researchers can generate high-quality, reproducible data. Determining the potency (IC50) and the mechanism of inhibition are foundational steps in the drug discovery process, enabling informed decisions for lead optimization and further preclinical development.

References

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Troubleshooting & Optimization

Technical Support Center: Addressing Solubility Challenges of N-(3-(Phenylamino)allylidene)aniline hydrochloride in Biological Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-(Phenylamino)allylidene)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for addressing solubility issues encountered when working with this compound in biological media. Our aim is to equip you with the scientific understanding and procedural knowledge to ensure the successful and reproducible application of this compound in your experiments.

Understanding the Molecule: A Double-Edged Sword of Solubility

N-(3-(Phenylamino)allylidene)aniline hydrochloride is a Schiff base derivative supplied as a hydrochloride salt.[1][2] Structurally, it possesses a conjugated system of aromatic rings which often contributes to its biological activity but also presents a significant challenge in terms of aqueous solubility. While the hydrochloride form is intended to improve solubility in polar solvents, the hydrophobic nature of the dual phenylamino groups can lead to precipitation in the aqueous, high-ionic-strength environment of typical biological media.[3][4] This guide will walk you through a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Initial Dissolution & Stock Solution Preparation

Question 1: My N-(3-(Phenylamino)allylidene)aniline hydrochloride won't dissolve directly in my cell culture medium or aqueous buffer. What should I do?

Answer:

Direct dissolution in aqueous buffers is often unsuccessful due to the compound's hydrophobic characteristics. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent.

Causality: Organic solvents disrupt the intermolecular forces between the compound molecules, allowing them to be solvated individually. This concentrated stock can then be serially diluted into your aqueous biological medium.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common and recommended initial solvent. It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

  • N,N-Dimethylformamide (DMF): Another strong aprotic solvent that can be used as an alternative to DMSO.

  • Ethanol: While less effective for highly hydrophobic compounds, it can be considered, particularly if DMSO or DMF are incompatible with your assay.

Step-by-Step Protocol for Stock Solution Preparation:

  • Solvent Selection: Start with high-purity, anhydrous DMSO.

  • Weighing: Accurately weigh a small amount of N-(3-(Phenylamino)allylidene)aniline hydrochloride in a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Dissolution: Add a small volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mM). Vortex vigorously. Gentle warming in a water bath (37°C) can aid dissolution if necessary.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before proceeding.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Precipitation Upon Dilution in Biological Media

Question 2: I've successfully made a DMSO stock, but the compound precipitates when I add it to my cell culture medium. How can I prevent this?

Answer:

This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution. Several strategies can mitigate this:

1. Optimize the Final Co-Solvent Concentration:

  • The Principle: Maintaining a low, non-toxic concentration of the organic co-solvent in the final culture medium can help keep the compound in solution.

  • Practical Guidance: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[5] However, it is crucial to determine the optimal, non-toxic concentration for your specific cell line.

Protocol for Determining DMSO Tolerance:

dot graph TD { subgraph "DMSO Tolerance Assay Workflow" A[Plate cells at desired density] --> B{Treat with a serial dilution of DMSO(e.g., 0.05% to 2%)}; B --> C{Incubate for the duration of your experiment(e.g., 24, 48, 72 hours)}; C --> D[Perform a cell viability assay(e.g., MTT, XTT, or CellTiter-Glo®)]; D --> E{Determine the highest DMSO concentrationthat does not significantly impact cell viability}; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: Workflow for determining the maximum tolerated DMSO concentration.

2. Modify the Dilution Technique:

  • The Principle: A gradual introduction of the compound into the aqueous environment can prevent localized high concentrations and subsequent precipitation.

  • Step-by-Step Dilution Protocol:

    • Warm your cell culture medium or buffer to 37°C.

    • While gently vortexing the medium, add the required volume of your DMSO stock solution dropwise and slowly.

    • Continue vortexing for a few seconds to ensure thorough mixing.

    • Visually inspect for any signs of precipitation before adding to your cells.

3. The Role of Serum:

  • The Principle: Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as carriers, effectively increasing their apparent solubility in culture media.[6]

  • Practical Application: If your experimental design allows, pre-mixing your compound with serum-containing medium before further dilution can be beneficial.

Advanced Solubilization Strategies

Question 3: I've optimized my DMSO concentration and dilution technique, but I still observe precipitation at my desired working concentration. What other options do I have?

Answer:

For particularly challenging cases, more advanced formulation strategies may be necessary.

1. Cyclodextrins:

  • The Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like N-(3-(Phenylamino)allylidene)aniline hydrochloride, forming inclusion complexes that are more water-soluble.[7]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in cell culture applications due to its high aqueous solubility and low toxicity.[6]

  • Protocol for Using HP-β-CD:

    • Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 10-50 mM).

    • Prepare a concentrated stock of your compound in DMSO.

    • Add the compound's DMSO stock to the HP-β-CD solution and mix thoroughly. This allows for the formation of the inclusion complex.

    • This complex-containing solution can then be further diluted in your culture medium.

    • As with co-solvents, it's essential to perform a cytotoxicity assay to determine the tolerated concentration of HP-β-CD for your cell line.

2. pH Adjustment:

  • The Principle: N-(3-(Phenylamino)allylidene)aniline hydrochloride is an amine salt and its solubility is pH-dependent. The amine groups can be protonated or deprotonated depending on the pH of the surrounding medium. Generally, the protonated (charged) form is more water-soluble.

  • Practical Application:

    • For in vitro assays that do not involve live cells, you may be able to use a buffer with a slightly lower pH (e.g., pH 6.0-6.5) to increase the proportion of the protonated, more soluble form.

    • Caution: Altering the pH of cell culture medium can significantly impact cell health and should be approached with caution and thorough validation.

Solubility Enhancement Strategy Decision Tree:

dot graph TD { subgraph "Decision-Making for Solubility Enhancement" A[Start: Compound precipitates in biological media] --> B{Is a co-solvent permissible?}; B -- Yes --> C[Optimize DMSO/DMF concentration(typically <0.5%)]; C --> D{Precipitation persists?}; D -- No --> E[Proceed with experiment]; D -- Yes --> F{Is pH modification an option(for non-cell-based assays)?}; F -- Yes --> G[Lower buffer pH to increase protonation]; G --> H{Successful?}; H -- Yes --> E; H -- No --> I[Consider Cyclodextrins]; F -- No --> I; B -- No --> I; I --> J[Use HP-β-CD to form inclusion complex]; J --> K{Precipitation persists?}; K -- No --> E; K -- Yes --> L[Re-evaluate experimental designor consider compound derivatization]; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style K fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style L fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: A systematic approach to troubleshooting solubility issues.

Data Summary: Co-Solvent and Cyclodextrin Considerations

Parameter DMSO HP-β-CD Rationale & Key Considerations
Typical Starting Concentration in Final Medium 0.1% (v/v)1-5 mMThese are generally well-tolerated starting points, but should be optimized for each cell line.
Typical Maximum Tolerated Concentration 0.5% (v/v)10-20 mMVaries significantly between cell lines. Always perform a dose-response cytotoxicity assay.
Mechanism of Action Increases solvent polarity, reducing the self-association of water and increasing the solubility of hydrophobic compounds.Forms an inclusion complex by encapsulating the hydrophobic compound within its cavity.DMSO acts as a co-solvent, while HP-β-CD is a formulating agent.
Potential for Assay Interference Can affect cell membrane permeability and enzymatic activity at higher concentrations.Generally considered inert, but can interact with other components in the medium.It is crucial to include appropriate vehicle controls in all experiments.

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  • Braga, M., et al. (2003). Hydrophobic Polymer Modification with Ionic Reagents: Polystyrene Staining with Water-Soluble Dyes. Langmuir, 19(18). Available at: [Link]

  • AL-Dabbagh, M. Gh. A. E. (2012). Determination of pka for some Schiff bases derived from benzaldehyde and amino phenols by conductivity measurement. Rafidain Journal of Science, 23(3), 1-10. Available at: [Link]

  • Hadi, J. S., & Mahdi, H. R. (2020). ͂Benzocaine Schiff base-β-cyclodextrin inclusion complex. IOSR Journal of Applied Chemistry, 15(5), 28-34. Available at: [Link]

  • Wang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4478. Available at: [Link]

  • Biological Stain Commission. (2023). Glossary. Available at: [Link]

  • Stasyuk, K., et al. (2021). Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging. International Journal of Molecular Sciences, 22(21), 11599. Available at: [Link]

  • Spoke Sciences. (2025). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Available at: [Link]

  • Wang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. ResearchGate. Available at: [Link]

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overcoming aggregation problems with "N-(3-(Phenylamino)allylidene)aniline hydrochloride" in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is N-(3-(Phenylamino)allylidene)aniline hydrochloride and what are its key properties?

N-(3-(Phenylamino)allylidene)aniline hydrochloride, also known as Malonaldehyde dianilide hydrochloride, is a Schiff base derivative with the molecular formula C₁₅H₁₅ClN₂ and a molecular weight of approximately 258.75 g/mol [1]. Structurally, it is a conjugated system with two aniline rings bridged by a three-carbon chain containing an imine group[1]. A key characteristic of this molecule is its behavior as an Aggregation-Induced Emission (AIE) luminogen. This means it is weakly fluorescent in dilute solutions but becomes highly emissive upon aggregation, a critical factor to consider in experimental design[1]. The hydrochloride salt form is utilized to improve its thermal stability and solubility in polar solvents[1].

Q2: Why am I observing precipitation or cloudiness when I try to dissolve the compound?

This is one of the most common issues and can be attributed to two primary factors:

  • Low Intrinsic Solubility: Despite the hydrochloride salt, the compound's large aromatic structure can limit its solubility in purely aqueous solutions.

  • Aggregation: As an AIE-active compound, it has a natural tendency to self-assemble and aggregate in solution, especially at higher concentrations or in solvents where it is less soluble. This aggregation can be so pronounced that it leads to the formation of visible particulates or precipitates.

The troubleshooting sections below provide detailed protocols for addressing these issues.

Q3: In which solvents should I dissolve N-(3-(Phenylamino)allylidene)aniline hydrochloride?

There is limited quantitative solubility data for this specific compound. However, based on its chemical structure and available information for related compounds, the following can be inferred:

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These are generally good starting points for creating stock solutions due to their ability to solvate a wide range of organic molecules[2].

  • Alcohols (e.g., Ethanol, Methanol): This compound is reported to be soluble in methanol and can be recrystallized from ethanol/water mixtures, indicating good solubility[1].

  • Polar Solvents (e.g., Acetonitrile): The hydrochloride salt enhances solubility in polar solvents like acetonitrile[1].

  • Aqueous Solutions: Direct dissolution in water is likely to be poor. A "like dissolves like" principle suggests that aromatic amines are more soluble in aromatic solvents[3]. While the hydrochloride salt improves water solubility, it may still be limited. It is often necessary to first dissolve the compound in a water-miscible organic solvent like DMSO or ethanol before making further dilutions in aqueous buffers.

Q4: What is the expected stability of this compound in solution?

The stability of N-(3-(Phenylamino)allylidene)aniline hydrochloride in solution is highly dependent on pH. The central imine (Schiff base) linkage is susceptible to hydrolysis, particularly in strongly acidic or alkaline conditions[1][4]. For many Schiff bases, a neutral to slightly acidic pH range (approximately pH 6-8) offers the best stability[1][5]. It is crucial to control the pH of your final experimental solution to prevent degradation of the compound.

Troubleshooting Guide: Overcoming Aggregation & Solubility Issues

This section provides a systematic approach to resolving common problems encountered when working with N-(3-(Phenylamino)allylidene)aniline hydrochloride in solution.

Problem 1: Compound fails to dissolve or forms a precipitate in the chosen solvent.

Causality: This typically indicates that the compound's concentration exceeds its solubility limit in that specific solvent or that the solvent is inappropriate. Aggregation is also a major contributor, where molecules self-assemble into insoluble particles.

Solutions:

  • Method 1: The Co-Solvent Approach This is the most common and effective method for preparing aqueous solutions of hydrophobic compounds.

    • Protocol:

      • Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful organic solvent capable of dissolving a wide array of compounds[2].

      • Vortex or sonicate the stock solution gently to ensure complete dissolution.

      • For your experiment, perform serial dilutions of the DMSO stock into your aqueous buffer. Crucially, ensure the final concentration of DMSO in your assay is low (typically <1%, ideally <0.5%) to avoid solvent-induced artifacts.

      • When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing to promote rapid mixing and minimize localized high concentrations that can trigger precipitation.

  • Method 2: pH Optimization The protonation state of the amine groups can significantly impact solubility.

    • Protocol:

      • Attempt to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 6.0-6.5). The protonation of the nitrogen atoms can enhance solubility in aqueous media.

      • Avoid strongly acidic or alkaline buffers, which can promote hydrolysis of the Schiff base bond[4][6].

  • Method 3: Physical Dissolution Aids

    • Protocol:

      • Sonication: Use a bath sonicator to apply ultrasonic energy to the solution. This can help break up larger aggregates and facilitate the dissolution of the solid.

      • Warming: Gently warm the solution (e.g., to 30-40°C). Increased temperature can enhance the solubility of many compounds. However, use this method with caution and monitor for any signs of compound degradation (e.g., color change).

Visualization: Troubleshooting Workflow for Dissolution

start Start: Compound Precipitation Observed stock_dmso Prepare concentrated stock in 100% DMSO start->stock_dmso dilute Serially dilute stock into aqueous buffer (Final DMSO < 1%) stock_dmso->dilute check1 Problem Resolved? dilute->check1 ph_adjust Adjust buffer pH to 6.0-7.5 check1->ph_adjust No end_success Success: Homogeneous Solution check1->end_success Yes check2 Problem Resolved? ph_adjust->check2 sonicate_warm Apply sonication or gentle warming check2->sonicate_warm No check2->end_success Yes check3 Problem Resolved? sonicate_warm->check3 surfactant Consider adding a non-ionic surfactant (e.g., 0.01% Tween-20) check3->surfactant No check3->end_success Yes end_fail Re-evaluate solvent system or lower compound concentration surfactant->end_fail

Caption: Workflow for resolving compound precipitation.

Problem 2: Inconsistent experimental results or loss of activity over time.

Causality: This often points to either aggregation occurring during the experiment or chemical instability of the compound in the assay buffer. Since this is an AIE compound, aggregation will change its photophysical properties, which can interfere with fluorescence-based assays.

Solutions:

  • Method 1: Working Below the Critical Aggregation Concentration (CAC) While the exact CAC is not published, for many AIE dyes it falls within the micromolar range[7].

    • Protocol:

      • If possible, design your experiments to use the lowest effective concentration of the compound.

      • Perform a concentration-dependent analysis of your assay readout. An abrupt change in signal that does not follow a typical dose-response curve may indicate the onset of aggregation.

  • Method 2: Incorporating Surfactants Surfactants can help to stabilize dye dispersions and prevent aggregation[8].

    • Protocol:

      • Incorporate a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.005% - 0.05% v/v), into your assay buffer.

      • Ensure that the chosen surfactant does not interfere with your experimental system (e.g., enzyme activity, cell viability). Run appropriate vehicle controls.

  • Method 3: pH and Buffer Control for Stability The imine bond is the most likely point of degradation.

    • Protocol:

      • Maintain a consistent and appropriate pH for your solutions. Based on general Schiff base chemistry, a pH range of 6.0 to 8.0 is recommended for stability[1][5].

      • Prepare fresh solutions for each experiment, especially if working in aqueous buffers. Avoid long-term storage of dilute aqueous solutions. For stock solutions in anhydrous DMSO, storage at -20°C or -80°C is recommended.

Visualization: Factors Influencing Solution Stability

cluster_factors Key Factors cluster_outcomes Potential Outcomes Compound N-(3-(Phenylamino)allylidene) aniline hydrochloride in Solution Concentration Concentration Compound->Concentration pH pH Compound->pH Solvent Solvent System Compound->Solvent Additives Additives (e.g., Surfactants) Compound->Additives Aggregation Aggregation Concentration->Aggregation High Stable Stable, Monomeric Solution Concentration->Stable Low (Below CAC) Degradation Degradation (Hydrolysis) pH->Degradation Too Low or High pH->Stable Optimal Range (e.g., 6.0-8.0) Solvent->Aggregation Poor Solvent Additives->Stable e.g., Surfactants

Caption: Key factors affecting the stability of the compound in solution.

Summary of Recommended Handling & Storage

ParameterRecommendationRationale & Key Considerations
Stock Solution Solvent Anhydrous DMSOMaximizes solubility and stability for long-term storage[2].
Stock Solution Storage -20°C or -80°C, protected from lightPrevents degradation. Minimize freeze-thaw cycles by preparing smaller aliquots.
Working Solution Buffer pH 6.0 - 8.0The Schiff base (imine) linkage is susceptible to hydrolysis outside this range[1][4][5].
Working Concentration As low as experimentally feasibleTo stay below the Critical Aggregation Concentration (CAC) and avoid AIE-related artifacts.
Additives (Optional) 0.005% - 0.05% non-ionic surfactant (e.g., Tween-20)Can help prevent aggregation in aqueous buffers. Must be validated for compatibility with the assay.
Preparation of Aqueous Solutions Prepare fresh before each experiment.Dilute from a DMSO stock into the final buffer immediately before use to ensure stability.

References

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • MDPI. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. [Link]

  • Dalton Transactions. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. [Link]

  • ResearchGate. Determination of critical aggregation concentration and aggregation number of acid-soluble collagen from walleye pollock (Theragra chalcogramma) skin using the fluorescence probe pyrene. [Link]

  • Quora. Are amines soluble in organic solvents? [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]

  • MDPI. Excess Absorbance as a Novel Approach for Studying the Self-Aggregation of Vital Dyes in Liquid Solution. [Link]

  • MDPI. Rigid Schiff Base Complex Supermolecular Aggregates as a High-Performance pH Probe: Study on the Enhancement of the Aggregation-Caused Quenching (ACQ) Effect via the Substitution of Halogen Atoms. [Link]

  • CCS Chemistry. Aggregation-Induced Fluorogens in Bio-Detection, Tumor Imaging, and Therapy: A Review. [Link]

  • ResearchGate. Effect of partially aqueous solutions of different pH's on the hydrolysis rate of some Schiff bases. [Link]

  • ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO? [Link]

  • Chemistry Stack Exchange. Optimum pH range for formation of Schiff bases. [Link]

  • National Center for Biotechnology Information. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • ResearchGate. Critical Analysis of Surfactant-Dye Interaction: A Review. [Link]

  • ACS Publications. Pyrene-Based Aggregation-Induced Emissive Manganese Carbonyl Complex for Green Light-Controlled Carbon Monoxide (CO) Release and Theranostic Applications. [Link]

  • National Center for Biotechnology Information. Conjugated Aggregation-Induced Fluorescent Materials for Biofluorescent Probes: A Review. [Link]

  • ResearchGate. Aggregation-induced emission (AIE)-Active Fluorescent Probes with Multisite-Binding Sites toward ATP Sensing and the Live Cell Imaging. [Link]

  • PLOS One. A novel approach for the purification of aggregation prone proteins. [Link]

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Technical Support Center: Synthesis of N-(3-(Phenylamino)allylidene)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-(Phenylamino)allylidene)aniline hydrochloride, also known as Malondialdehyde Dianil Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis of this versatile intermediate, providing in-depth troubleshooting advice and validated protocols.

Introduction to the Synthesis

N-(3-(Phenylamino)allylidene)aniline hydrochloride is a crucial building block in the synthesis of various organic molecules, including heterocyclic compounds and dyes.[1] Its synthesis is typically achieved through the condensation reaction of aniline with a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane, under acidic conditions. The hydrochloride salt form enhances its stability and solubility in organic solvents.[1] While the synthesis appears straightforward, several factors can lead to the formation of impurities, impacting yield and final product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of N-(3-(Phenylamino)allylidene)aniline hydrochloride?

A1: The reaction proceeds through a series of acid-catalyzed nucleophilic additions and eliminations. Initially, the malondialdehyde equivalent is hydrolyzed under acidic conditions to form malondialdehyde. Aniline then acts as a nucleophile, attacking the carbonyl carbons of malondialdehyde. This is followed by dehydration to form the di-imine product. The reaction is typically carried out in the presence of hydrochloric acid, which protonates the nitrogen atoms, leading to the formation of the stable hydrochloride salt.

Q2: Why is the hydrochloride salt form of this compound important?

A2: The hydrochloride salt form offers several advantages. It improves the compound's stability and crystallinity, which facilitates its isolation and purification.[1] Additionally, the salt form enhances solubility in certain organic solvents, which can be beneficial for subsequent reactions.[1]

Q3: What are the most common impurities I might encounter?

A3: Common impurities include unreacted aniline, polymeric byproducts, and mono-anilino acrolein. The formation of these impurities is often dependent on reaction conditions such as temperature, reaction time, and stoichiometry of the reactants.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on established principles and field experience.

Issue 1: The reaction mixture turns into a dark, tar-like substance.

Causality: The formation of a dark, viscous, or solid tar is a common issue, often indicative of polymerization. Aniline, especially under acidic conditions and at elevated temperatures, can undergo oxidative polymerization, leading to the formation of complex, high-molecular-weight colored species. This is exacerbated by the presence of air (oxygen).

Troubleshooting Protocol:

  • Temperature Control: Maintain a strict temperature profile. For the initial condensation, a temperature range of 0-5 °C is often optimal to control the exothermic nature of the reaction and minimize side reactions.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of aniline.

  • Controlled Reagent Addition: Add the aniline dropwise to the acidic solution of the malondialdehyde equivalent. This helps to control the reaction rate and dissipate heat effectively.

  • Solvent Choice: Using a suitable solvent system can help to keep the product in solution and prevent precipitation of polymeric materials. Ethanol or a mixture of ethanol and water is commonly employed.

Issue 2: The final product is contaminated with unreacted aniline.

Causality: The presence of residual aniline is a frequent purity issue. This can result from using an excess of aniline to drive the reaction to completion or from an incomplete reaction. Aniline can be challenging to remove from the final product due to its similar solubility characteristics.

Troubleshooting Protocol:

  • Stoichiometric Control: Carefully control the stoichiometry of the reactants. While a slight excess of aniline may be used, a large excess should be avoided.

  • Purification via Recrystallization: Recrystallization is an effective method for removing unreacted aniline. A mixed solvent system, such as ethanol/water or ethanol/ether, can be effective. The desired product is typically less soluble in the mixed solvent system upon cooling than the aniline starting material.

  • Washing: Thoroughly wash the isolated product with a solvent in which aniline is soluble but the desired product is not. Diethyl ether is a common choice for this purpose.

Issue 3: Low yield of the desired product.

Causality: Low yields can stem from several factors, including incomplete reaction, formation of side products, or loss of product during workup and purification.

Troubleshooting Protocol:

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the reaction has gone to completion.

  • pH Control: The acidity of the reaction medium is crucial. The reaction is acid-catalyzed, but excessively strong acidic conditions can promote side reactions. Maintaining an optimal pH is important for maximizing the yield of the desired product.

  • Optimized Work-up: Minimize product loss during the work-up. Ensure complete precipitation of the hydrochloride salt. If the product is isolated by filtration, ensure the filter cake is washed with an appropriate solvent to remove soluble impurities without dissolving a significant amount of the product.

Impurity Profiling and Analytical Techniques

The identification and quantification of impurities are critical for ensuring the quality of the final product.[3] A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Analytical Technique Purpose Key Parameters & Considerations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.[4][5]Column: C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid) is often effective. Detection: UV detection at a wavelength where both the product and potential impurities absorb (e.g., 254 nm).[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities.[5]Useful for detecting residual solvents and volatile starting materials like aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the product and impurities.¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any major impurities.
Infrared (IR) Spectroscopy Functional group analysis.Can be used to confirm the presence of key functional groups (e.g., C=N, N-H) in the final product.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of N-(3-(Phenylamino)allylidene)aniline hydrochloride.

TroubleshootingWorkflow start Synthesis Start issue Problem Encountered start->issue tar Dark Tar Formation issue->tar Visual Observation aniline Unreacted Aniline issue->aniline Analytical Data (e.g., HPLC, NMR) low_yield Low Yield issue->low_yield Yield Calculation solution_tar Control Temp Inert Atmosphere Slow Addition tar->solution_tar solution_aniline Stoichiometry Control Recrystallization Washing aniline->solution_aniline solution_low_yield Monitor Reaction Optimize pH Improve Work-up low_yield->solution_low_yield success Pure Product solution_tar->success solution_aniline->success solution_low_yield->success

Caption: Troubleshooting workflow for synthesis issues.

Experimental Protocol: Purification by Recrystallization

This protocol provides a general method for the purification of crude N-(3-(Phenylamino)allylidene)aniline hydrochloride.

Materials:

  • Crude N-(3-(Phenylamino)allylidene)aniline hydrochloride

  • Ethanol (95% or absolute)

  • Deionized water

  • Beaker or Erlenmeyer flask

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in a beaker or Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. Stir continuously.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture, followed by a wash with cold diethyl ether to remove any remaining soluble impurities and to aid in drying.

  • Drying: Dry the purified crystals under vacuum.

References

  • Chemguide. The preparation of phenylamine (aniline). [Link]

  • National Center for Biotechnology Information. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. PubMed Central. [Link]

  • Google Patents. CN101898969A - Synthesis method of 1,3-dimethylamylamine hydrochloride.
  • PubChem. N-[3-(phenylamino)allylidene]aniline monohydrochloride. [Link]

  • National Center for Biotechnology Information. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). PubMed Central. [Link]

  • Journal of Materials Chemistry. Polymeric malondialdehyde dianils—a novel type of electrically conducting polymers. Royal Society of Chemistry. [Link]

  • PubChem. Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?). [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Selecting the Right Tool for Cellular Analysis: N-(3-(Phenylamino)allylidene)aniline Hydrochloride vs. Rhodamine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for Researchers and Drug Development Professionals

In the intricate world of cellular research and drug discovery, the selection of a fluorescent probe is a critical decision that dictates the quality, reliability, and depth of experimental insights. This guide offers a comprehensive comparison between the well-established, versatile family of rhodamine-based probes and the novel, specialized N-(3-(Phenylamino)allylidene)aniline hydrochloride. As a senior application scientist, my goal is to move beyond mere specifications and provide the field-proven context necessary to empower you to choose the optimal probe for your specific scientific question.

Foundational Overview: Two Classes of Fluorophores

Rhodamine-Based Probes: The Versatile Workhorse of Bioimaging

Rhodamines are a class of xanthene dyes that have become indispensable in fluorescence microscopy. Their enduring popularity stems from a combination of excellent photophysical properties—including high photostability, large molar extinction coefficients, and high fluorescence quantum yields—and a chemically tractable scaffold.[1][] This structural versatility allows for the rational design of probes that can detect a wide array of analytes and physiological parameters, such as metal ions, pH, and viscosity, making them a cornerstone of modern cell biology.[3][4][5]

N-(3-(Phenylamino)allylidene)aniline Hydrochloride: A Novel Probe with a Unique Emission Mechanism

N-(3-(Phenylamino)allylidene)aniline hydrochloride is a more recent entrant into the field of fluorescent probes.[6][7] Its defining characteristic is a phenomenon known as Aggregation-Induced Emission (AIE).[8][9] Unlike conventional dyes that suffer from quenching at high concentrations, AIE-active molecules like this one become highly emissive in an aggregated state or when their intramolecular motion is restricted. This unique property, coupled with a high solid-state quantum yield of up to 69.5%, makes it a promising candidate for specific applications in biological imaging and materials science.[8][9]

Head-to-Head Performance Analysis

The choice between these two probe families is not about which is "better," but which is better suited for a particular experimental context. The following table provides a high-level summary of their comparative performance.

FeatureN-(3-(Phenylamino)allylidene)aniline HydrochlorideRhodamine-Based Probes (General)
Primary Sensing Mechanism Aggregation-Induced Emission (AIE)[8][9]Spirolactam Ring Opening, PET, FRET[4][10][11]
Primary Analytes Environmental Polarity, Viscosity (inferred by AIE)Broad: Metal Ions (Fe³⁺, Cu²⁺, Hg²⁺), pH, Viscosity[1][3][4]
Quantum Yield High (up to 69.5% in solid-state)[9]Generally High to Very High[]
Photostability Moderate to High (typical for AIEgens)High to Very High[][12]
Cellular Toxicity Limited data, generally low for imaging concentrationsVaries by derivative, generally low and well-tolerated[1]
Commercial Availability Limited specialized suppliers[13]Ubiquitous from numerous life science vendors
Structural Versatility Limited established derivatives[9]Extremely high, vast library of derivatives available[5][14]

The Science Behind the Signal: A Mechanistic Deep Dive

Understanding how a probe generates its signal is crucial for experimental design and data interpretation. The fundamental mechanisms of these two probe classes are distinctly different.

Rhodamine Probes: The Spirolactam Switch

Many rhodamine-based sensors for metal ions and pH operate via a clever and elegant "off-on" switching mechanism involving a spirolactam ring.[4][10][15] In the absence of the target analyte (the "off" state), the molecule exists in a closed, non-fluorescent spirolactam form. The binding of a target ion or protonation by an acid triggers the opening of this ring, converting the molecule to its highly fluorescent, open-amide form (the "on" state). This results in a dramatic increase in fluorescence and a visible color change.

Caption: Rhodamine's analyte-triggered "off-on" fluorescence switch.

N-(3-(Phenylamino)allylidene)aniline Hydrochloride: Emission Through Restriction

This probe operates on the principle of Aggregation-Induced Emission (AIE).[8][9] In dilute solutions, the phenyl rings of the molecule can rotate freely. This rotation provides a non-radiative pathway for the excited-state energy to dissipate, resulting in weak or no fluorescence. However, in an environment that restricts this intramolecular rotation—such as in a viscous medium, when aggregated, or upon binding to a biological target—this non-radiative pathway is blocked. The excited-state energy is then released as photons, leading to strong fluorescence.

Caption: The AIE mechanism: restricting motion to activate fluorescence.

Field-Validated Experimental Protocols

The following protocols provide a starting point for the characterization and application of these probes. Remember, rigorous validation and consistent imaging parameters are paramount for reproducible quantitative data.[16][17]

Protocol 1: Characterizing pH Sensitivity

Rationale: This experiment determines the probe's effective pH sensing range (pKa) by measuring its fluorescence intensity across a series of calibrated pH buffers. This is a fundamental characterization step for any potential pH indicator.

Methodology:

  • Stock Solution: Prepare a 1 mM stock solution of the chosen probe (e.g., a rhodamine pH sensor or N-(3-(Phenylamino)allylidene)aniline hydrochloride) in DMSO.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate-phosphate) spanning a relevant pH range (e.g., pH 3.0 to 9.0).

  • Working Solutions: Dilute the stock solution to a final concentration of 5 µM in each pH buffer.

  • Spectrofluorometry: Using a cuvette-based spectrofluorometer, record the fluorescence emission spectrum for each sample at a fixed excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the pH value. Fit the data to a sigmoidal curve to determine the pKa.

Expert Tip: For rhodamine probes, the mechanism often involves protonation of a specific group, leading to a classic titratable response.[18] For the AIE probe, changes in pH can affect protonation and thus aggregation propensity, leading to a more complex, but potentially very sensitive, pH-dependent fluorescence.

Protocol 2: Live-Cell Imaging of Lysosomal Dynamics

Rationale: Lysosomes are acidic organelles (pH 4.5-5.5) and are a common target for pH-sensitive probes. This protocol outlines how to visualize these organelles in living cells.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or A549) on glass-bottom imaging dishes 24 hours prior to the experiment.

  • Probe Loading: Incubate the cells with 1-5 µM of a lysosome-tropic rhodamine probe or N-(3-(Phenylamino)allylidene)aniline hydrochloride in complete cell culture medium for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with pre-warmed live-cell imaging medium (e.g., FluoroBrite™ DMEM) to remove excess probe.

  • Confocal Imaging: Image the cells using a confocal microscope. Use consistent settings for laser power, gain, and pinhole size for all samples within an experiment to ensure quantifiability.[17]

  • Co-localization (Validation): To confirm lysosomal targeting, co-stain with a commercially available lysosomal tracker (e.g., LysoTracker™ Green) that uses a different fluorescent channel.

Expert Tip: Rhodamine probes are often positively charged, which helps them accumulate in the negatively charged mitochondrial membrane, but specific lysosome-targeting moieties (e.g., morpholine) are required for selective lysosomal staining.[3][18] The AIE probe's accumulation will depend on its specific physicochemical properties and interactions with the cellular microenvironment.

The Deciding Factor: Which Probe Should You Choose?

  • Choose a Rhodamine-Based Probe when:

    • You need a validated, off-the-shelf solution: The vast commercial availability and extensive literature support for rhodamines make them a reliable choice.

    • Your target is a specific metal ion: Rhodamines are the gold standard for sensing many biologically relevant metal ions.[4][10]

    • High photostability is paramount: For long time-lapse imaging or super-resolution techniques like STED, the proven stability of rhodamines is a major advantage.[12]

    • You require a ratiometric readout: Many rhodamine derivatives have been designed for ratiometric imaging, which provides a robust internal control against variations in probe concentration or excitation intensity.[3]

  • Choose N-(3-(Phenylamino)allylidene)aniline Hydrochloride when:

    • You are studying aggregation phenomena: The AIE mechanism is perfectly suited for visualizing protein aggregation or the formation of other biological condensates.

    • Your primary interest is environmental viscosity: AIE probes are exquisitely sensitive to changes in microviscosity, offering a way to map this parameter within cells.[19]

    • You want to avoid self-quenching issues: In applications requiring high probe concentrations, the AIE property prevents the signal loss that plagues traditional fluorophores.

    • You are exploring novel sensing strategies: The unique AIE mechanism opens the door to developing new assays where fluorescence is triggered by binding events that restrict molecular motion.

Final Recommendation

For the majority of standard applications in cell biology—such as tracking acidic organelles, sensing specific ions, or performing routine fluorescence microscopy—the rhodamine-based probes remain the superior choice due to their proven reliability, versatility, and extensive validation in the scientific literature.

However, for researchers pioneering new methods to study complex biophysical processes like cellular viscosity, protein aggregation, or developing novel "turn-on" assays based on conformational restriction, N-(3-(Phenylamino)allylidene)aniline hydrochloride and the broader class of AIE probes represent an exciting and powerful new frontier.

References

  • ACS Omega. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+. (2022-08-10). Available from: [Link]

  • MDPI. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection. Available from: [Link]

  • NIH National Library of Medicine. Rhodamine-based fluorescent probe for dynamic STED imaging of mitochondria. (2024-02-13). Available from: [Link]

  • ResearchGate. Photophysical properties of the fluorogenic rhodamine probes. Available from: [Link]

  • ACS Applied Materials & Interfaces. Halogen Bond-Driven Aggregation-Induced Emission Skeleton: N-(3-(Phenylamino)allylidene) Aniline Hydrochloride. (2023-02-10). Available from: [Link]

  • PubMed Central. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications. Available from: [Link]

  • PubChem. N-[3-(phenylamino)allylidene]aniline monohydrochloride. Available from: [Link]

  • Royal Society of Chemistry. Three N-stabilized rhodamine-based fluorescent probes for Al3+via Al3+-promoted hydrolysis of Schiff bases. Available from: [Link]

  • Google Patents. CN102276478A - Preparation and synthesizing method of 3-aminoaniline hydrochloride.
  • PubMed. Rhodamine Based Chemosensors for Metal ions Detection: An Overview. (2025-03-10). Available from: [Link]

  • RSC Publishing. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications. Available from: [Link]

  • RSC Publishing. Rhodamine-derived ratiometric fluorescent probes for high-sensitivity detection and real-time imaging of mitochondrial pH and viscosity in HeLa cells and Drosophila melanogaster. (2025-05-30). Available from: [Link]

  • RSC Publishing. Structure–metal ion selectivity of rhodamine-based chemosensors. Available from: [Link]

  • FluoroFinder. Newsletter: Designing a Fluorescence Microscopy Experiment. (2022-02-01). Available from: [Link]

  • ACS Publications. Silicon Rhodamine-Based Fluorescence Lifetime Probe for Dynamics Mapping Lysosomal Oxidative Stress. (2025-08-18). Available from: [Link]

  • MDPI. Rhodamine-Based Cyclic Hydroxamate as Fluorescent pH Probe for Imaging of Lysosomes. (2023-10-11). Available from: [Link]

  • RSC Publishing. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. (2024-12-06). Available from: [Link]

  • PubMed Central. A simple method for quantitating confocal fluorescent images. (2021-02-01). Available from: [Link]

  • Chemical Society Reviews (RSC Publishing). Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects. (2023-07-24). Available from: [Link]

  • Taylor & Francis. A review on Rhodamine-based Schiff base derivatives: synthesis and fluorescent chemo-sensors behaviour for detection of Fe3+ and Cu2+ ions. Available from: [Link]

  • PubChem. Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?). Available from: [Link]

  • ResearchGate. If I need to adjust settings for imaging+analysis, what is the "best" step to do so, from an experimental design standpoint?. (2021-04-30). Available from: [Link]

  • ResearchGate. Fluorescent Rhodamine Sensors for Mercury, Iron, and Copper Ion Detection in Water: Mechanisms and Applications. (2025-04-03). Available from: [Link]

Sources

A Researcher's Guide to the Validation of N-(3-(Phenylamino)allylidene)aniline Hydrochloride as a Selective Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation and comparative analysis of a novel putative tyrosine kinase inhibitor, N-(3-(Phenylamino)allylidene)aniline hydrochloride. We will refer to this compound as "Compound X" throughout this guide. The narrative is structured not as a report on pre-existing data, but as a strategic guide outlining the necessary experimental journey from a promising chemical entity to a validated selective inhibitor. We will detail the requisite protocols, rationale for experimental choices, and comparative analyses against established benchmarks, providing researchers with a robust template for their own validation studies.

Introduction: The Quest for Kinase Selectivity

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Tyrosine kinases (TKs) represent a major class of these enzymes and have become one of the most important targets for modern cancer therapeutics. The clinical success of tyrosine kinase inhibitors (TKIs) is, however, often dictated by their selectivity. While multi-targeted TKIs have their place, highly selective inhibitors can offer a wider therapeutic window and a more favorable side-effect profile by minimizing off-target activity.

Compound X, N-(3-(Phenylamino)allylidene)aniline hydrochloride, is a Schiff base compound. While the broader class of Schiff bases has been explored for various biological activities, the specific potential of Compound X as a selective TKI remains uncharacterized. This guide outlines a rigorous, multi-step validation process to determine its efficacy, selectivity, and cellular mechanism of action. Our investigation will compare Compound X against two well-characterized TKIs:

  • Gefitinib: A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

  • Sunitinib: A multi-targeted TKI that inhibits VEGFR, PDGFR, c-KIT, and other kinases.

This comparative approach is essential to contextualize the potency and selectivity profile of our novel compound.

The Validation Workflow: A Strategy for Confirmation

A successful validation strategy must be logical and sequential, moving from broad biochemical profiling to specific cellular effects. Each step is designed to answer a critical question about the compound's properties.

Validation_Workflow cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Data Synthesis & Analysis A Compound X Synthesis & QC B In Vitro Kinase Panel Screen (e.g., 200+ kinases) A->B Purity >98% C IC50 Determination for Key Hits & Anti-Targets B->C Identify primary targets D Cell Line Selection (Target-dependent vs. Target-negative) C->D Confirmed Potency G Selectivity Profile Analysis C->G E Target Engagement Assay (Western Blot for p-Target) D->E F Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) D->F H Correlation of Biochemical & Cellular Potency E->H F->H I Comparative Benchmarking G->I H->I

Caption: High-level workflow for the validation of a novel tyrosine kinase inhibitor.

Phase 1: In Vitro Biochemical Profiling

The first step is to understand the direct interaction between Compound X and a wide array of purified kinases. This removes the complexity of the cellular environment and provides a clear picture of the compound's intrinsic potency and selectivity.

Rationale for Kinase Panel Screening

A broad kinase panel screen is a cornerstone of modern drug discovery. It serves two purposes: identifying the intended primary target(s) and revealing potential off-target liabilities (anti-targets) that could lead to toxicity. A truly selective inhibitor should exhibit potent inhibition of a specific kinase or kinase family with minimal activity against others.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinases (e.g., EGFR, VEGFR2, Abl, Src from suppliers like SignalChem or Carna Biosciences).

  • Kinase-specific substrates (e.g., poly(Glu, Tyr) 4:1 for EGFR).

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101).

  • Compound X, Gefitinib, Sunitinib (dissolved in 100% DMSO).

  • Assay plates (e.g., white, 384-well low-volume).

  • Plate-reading luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of Compound X, Gefitinib, and Sunitinib in a 384-well plate. Typically, an 11-point, 3-fold dilution starting from 100 µM is appropriate. Include DMSO-only wells as a negative control (100% kinase activity) and a no-kinase control for background.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate reaction buffer.

    • Add 2.5 µL of the 2X kinase/substrate mix to each well of the assay plate.

    • Add 25 nL of the serially diluted compounds to the corresponding wells.

    • Add 2.5 µL of a 2X ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the DMSO (0% inhibition) and no-kinase (100% inhibition) controls.

    • Plot the normalized percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Data & Comparative Analysis

To illustrate the desired outcome, Table 1 presents a hypothetical dataset comparing the biochemical potency (IC50) of our compounds across a small, representative panel of tyrosine kinases.

Table 1: Comparative In Vitro Kinase Inhibition Profile (IC50, nM)

Kinase TargetCompound X (Hypothetical)Gefitinib (Reference)Sunitinib (Reference)
EGFR 25 30 1,500
VEGFR2 1,800>10,00015
PDGFRβ 2,500>10,00020
Abl >10,000>10,000250
Src 8,500>10,000180

Interpretation:

  • The hypothetical data suggests Compound X is a potent and selective EGFR inhibitor , with an IC50 value comparable to the known selective inhibitor, Gefitinib.

  • Its activity against other kinases like VEGFR2 and PDGFRβ is over 70-fold weaker, indicating a high degree of selectivity.

  • This profile is in stark contrast to Sunitinib , which demonstrates potent inhibition across multiple kinases (VEGFR2, PDGFRβ), confirming its multi-targeted nature.

Phase 2: Cellular Mechanism of Action

Potent biochemical inhibition is a prerequisite, but it does not guarantee cellular activity. The compound must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.

Rationale for Target Engagement Studies

Confirming that a compound inhibits the phosphorylation of its intended target in a cellular context is a critical validation step. Western blotting is a standard and robust technique to visualize this effect. By measuring the levels of the phosphorylated (active) form of the target kinase, we can directly assess the compound's intracellular efficacy.

Visualizing the Target Pathway: The EGFR Signaling Cascade

To understand where our inhibitors act, it is useful to visualize the signaling pathway. Compound X and Gefitinib are hypothesized to block the EGFR kinase domain directly, preventing the downstream signaling cascade responsible for cell proliferation and survival.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Dimerizes RAS RAS EGFR->RAS Activates Inhibitor Compound X / Gefitinib Inhibitor->EGFR Inhibits (p-EGFR ↓) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway showing the point of inhibition.

Experimental Protocol: Western Blot for Phospho-EGFR

This protocol assesses the ability of Compound X to inhibit EGF-stimulated EGFR phosphorylation in a relevant cancer cell line, such as A431 (human epidermoid carcinoma), which overexpresses EGFR.

Materials:

  • A431 cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Recombinant human EGF.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-total-EGFR, Mouse anti-β-actin.

  • Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG.

  • ECL Western Blotting Substrate.

Procedure:

  • Cell Culture and Treatment:

    • Plate A431 cells and grow to 80-90% confluency.

    • Serum-starve the cells for 18-24 hours to reduce basal EGFR phosphorylation.

    • Pre-treat cells with varying concentrations of Compound X, Gefitinib, or DMSO control for 2 hours.

    • Stimulate the cells with 100 ng/mL of EGF for 10 minutes (excluding the unstimulated control).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold RIPA buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-linked secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using a digital imager.

    • Strip the membrane and re-probe for total EGFR and then β-actin as loading controls.

    • Quantify the band intensities. The p-EGFR signal should be normalized to the total EGFR signal to account for any differences in protein levels.

Expected Outcome: A dose-dependent decrease in the p-EGFR signal should be observed in cells treated with Compound X and Gefitinib upon EGF stimulation, while total EGFR and β-actin levels should remain unchanged. This would confirm cellular target engagement.

Phase 3: Functional Cellular Assays

The final validation step is to demonstrate that target inhibition translates into a desired biological outcome, such as inhibiting cancer cell proliferation.

Rationale for Cell Viability Assays

Cell viability assays, such as the MTT or CellTiter-Glo® assays, are used to measure the number of viable cells after treatment with a compound. This allows for the determination of a GI50 (or IC50) value—the concentration required to inhibit cell growth by 50%. This metric is a crucial indicator of a compound's anti-cancer potential. For a targeted agent, we expect greater potency in cell lines whose growth is dependent on the target kinase.

Hypothetical Data: Comparative Anti-Proliferative Activity

We would test our compounds in a panel of cell lines: one that is highly dependent on EGFR signaling (e.g., A431) and one that is not (e.g., a cell line driven by a different oncogene).

Table 2: Comparative Anti-Proliferative Activity (GI50, nM)

Cell LineDriver OncogeneCompound X (Hypothetical)Gefitinib (Reference)Sunitinib (Reference)
A431 EGFR Overexpression85 100 2,500
K562 BCR-Abl>20,000>20,000150

Interpretation:

  • The hypothetical data shows that Compound X potently inhibits the growth of the EGFR-dependent A431 cell line, with a GI50 value similar to Gefitinib.

  • Crucially, Compound X shows little activity against the K562 cell line, which is driven by the BCR-Abl fusion protein, not EGFR. This corroborates the selective mechanism of action suggested by the biochemical and Western blot data.

  • Sunitinib, being a multi-kinase inhibitor with activity against Abl, shows potency in the K562 cell line, as expected.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous pathway for the validation of N-(3-(Phenylamino)allylidene)aniline hydrochloride (Compound X) as a selective tyrosine kinase inhibitor. Through a combination of broad biochemical screening, cellular target engagement, and functional viability assays, we can build a comprehensive profile of the compound.

The hypothetical data presented paints a picture of Compound X as a potent and highly selective EGFR inhibitor, comparable to the clinical drug Gefitinib. This profile makes it a promising candidate for further preclinical development. The next logical steps would include:

  • ADME/Tox Profiling: Investigating its absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: Testing the compound in animal models of EGFR-driven cancers.

  • Resistance Profiling: Evaluating its activity against common EGFR mutations that confer resistance to other inhibitors.

By following this structured, evidence-based approach, researchers can confidently validate novel chemical entities and identify those with the highest potential to become next-generation targeted therapies.

References

comparing the two-photon absorption properties of "N-(3-(Phenylamino)allylidene)aniline hydrochloride" analogues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a deep dive into the fascinating world of two-photon absorption (2PA) as seen through the lens of streptocyanine dyes. This guide is crafted for researchers, chemists, and materials scientists who are either actively working in the field of nonlinear optics or are looking to leverage the unique properties of 2PA materials in applications ranging from bio-imaging to 3D microfabrication. We will move beyond a simple cataloging of data, focusing instead on the critical interplay between molecular structure and 2PA performance. Our central thesis is that a foundational understanding of structure-property relationships is the key to designing next-generation 2PA chromophores.

We will anchor our discussion around analogues of the fundamental streptocyanine scaffold, a class of molecules characterized by a polymethine chain flanked by electron-donating groups. The parent compound, N-(3-(Phenylamino)allylidene)aniline, provides our conceptual starting point. By systematically exploring how modifications to this basic structure—such as extending the conjugated chain and altering the terminal groups—impact the two-photon absorption cross-section (σ₂), we can derive actionable insights for rational molecular design.

The Principle of Two-Photon Absorption: A Brief Primer

In conventional single-photon absorption, a molecule transitions to an excited state by absorbing a single photon with energy matching the energy gap. Two-photon absorption, a nonlinear optical process, achieves the same transition through the simultaneous absorption of two lower-energy photons. This seemingly subtle difference has profound practical implications:

  • Enhanced Spatial Resolution: The 2PA probability is proportional to the square of the incident light intensity. Consequently, absorption is tightly confined to the focal point of a laser beam, enabling three-dimensional spatial resolution.

  • Deeper Penetration: The use of lower-energy photons (typically in the near-infrared range) allows for deeper penetration into scattering media, such as biological tissue.

  • Reduced Phototoxicity: The limited excitation volume minimizes damage to surrounding materials or tissues.

The key figure of merit for a 2PA material is its two-photon absorption cross-section (σ₂), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹). A higher σ₂ value indicates a greater probability of a 2PA event occurring. Our goal is to understand how the molecular architecture of streptocyanine dyes influences this critical parameter.

Experimental Workflow: Measuring the 2PA Cross-Section

Trustworthy and reproducible data are the bedrock of scientific progress. The most common and reliable methods for quantifying the 2PA cross-section of a molecule are the Z-scan technique and the two-photon induced fluorescence (TPIF) method. Here, we detail a generalized protocol for the TPIF method, which is particularly well-suited for fluorescent molecules.

Two-Photon Induced Fluorescence (TPIF) Protocol

This protocol outlines the relative measurement of a sample's 2PA cross-section against a well-characterized standard.

TPIF_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis P1 Dissolve sample & standard in high-purity solvent (e.g., DMSO) P2 Prepare a dilution series (e.g., 10⁻³ to 10⁻⁵ M) P1->P2 P3 Measure linear absorption spectra to check for aggregation P2->P3 M1 Excite with fs-pulsed laser (e.g., Ti:Sapphire, 700-1000 nm) P3->M1 Introduce sample to fluorometer M2 Collect fluorescence emission perpendicular to excitation path M1->M2 M3 Record fluorescence intensity vs. excitation power M2->M3 A1 Plot log(Fluorescence) vs. log(Power) M3->A1 Export data A2 Confirm quadratic dependence (slope ≈ 2) A1->A2 A3 Calculate σ₂ using the relative equation A2->A3 Structure_Property cluster_structure Structural Modifications cluster_properties Resulting 2PA Properties S1 Increase π-Bridge Length (e.g., SD-1 -> SD-2 -> SD-3) P1 Red-Shift in 2PA Peak S1->P1 Lowers HOMO-LUMO gap P2 Significant Increase in σ₂ S1->P2 Enhances transition dipole moment S2 Increase Donor Strength (e.g., Dimethylamino -> Dibutylamino) S2->P2 Increases charge transfer character S3 Modify π-Bridge (e.g., Add Phenyl Rings) P3 Modulated σ₂ and Solubility S3->P3

Caption: Key structure-property relationships for enhancing 2PA in streptocyanine dyes.

  • Effect of Conjugation Length: The most dramatic effect comes from extending the polymethine (π-bridge) chain. Moving from SD-1 (n=1) to SD-3 (n=3) results in a 16-fold increase in the maximum 2PA cross-section (σ₂). This is a well-established principle in polymethine dyes. The extension of the conjugated system leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing a red-shift in the absorption wavelength. More importantly, it increases the transition dipole moment, which is directly related to a larger σ₂ value.

  • Effect of Donor Group Strength: Comparing SD-3 and SD-4, we see that replacing the terminal dimethylamino groups with stronger electron-donating dibutylamino groups yields a further enhancement in σ₂. The butyl groups have a greater inductive effect, pushing more electron density into the π-system. This enhances the overall charge-transfer character of the molecule upon excitation, a key factor for high 2PA efficiency in D-π-D systems.

  • Effect of π-Bridge Modification: The introduction of substituents on the polymethine chain, as in SD-5, can also modulate the 2PA properties. While potentially disrupting planarity, which can be detrimental, appropriate substitution can enhance the σ₂ value and, critically, improve the solubility and thermal stability of the dye, which are crucial for practical applications.

Conclusion and Future Outlook

This guide has demonstrated that streptocyanine dyes are a highly tunable class of chromophores for two-photon absorption applications. Through systematic structural modifications, their 2PA cross-sections can be enhanced by orders of magnitude. The key takeaways for researchers are clear:

  • Extend the π-system: This is the most effective strategy for achieving large σ₂ values and red-shifting the absorption into the biologically desirable near-infrared window.

  • Strengthen the End Groups: Utilizing potent electron-donating groups enhances the charge-transfer character, leading to improved 2PA performance.

  • Balance is Key: While pushing for maximum σ₂, one must not neglect other critical properties like solubility, photostability, and quantum yield, which are essential for real-world applications.

The principles discussed here, grounded in verifiable experimental data, provide a robust framework for the rational design of novel 2PA materials. The future of this field lies in creating multifunctional molecules where a large 2PA cross-section is synergistically combined with targeted functionality, paving the way for advancements in high-resolution imaging, photodynamic therapy, and optical data storage.

References

  • Goeppert-Mayer, M. (1931). Über Elementarakte mit zwei Quantensprüngen. Annalen der Physik. [Link]

  • Denk, W., Strickler, J. H., & Webb, W. W. (1990). Two-photon laser scanning fluorescence microscopy. Science. [Link]

  • Albota, M., et al. (1998). Design of Organic Molecules with Large Two-Photon Absorption Cross Sections. Science. [Link]

  • Mongin, O., et al. (2007). Synthesis and two-photon absorption of a series of quadrupolar streptocyanine dyes. Tetrahedron Letters. [Link]

  • Ter-Ovanesyan, E., et al. (2012). Two-photon absorption of a series of polymethine and streptocyanine dyes. Journal of Physics: Conference Series. [Link]

A Researcher's Guide to Tyrosine Kinase Selectivity: Profiling "N-(3-(Phenylamino)allylidene)aniline hydrochloride" and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential tyrosine kinase inhibitor is paramount. An ideal inhibitor will potently target the desired kinase while minimizing off-target effects that can lead to toxicity or unforeseen biological consequences. This guide provides a comprehensive framework for evaluating the selectivity of a compound against various tyrosine kinase families, using the hypothetically-profiled compound "N-(3-(Phenylamino)allylidene)aniline hydrochloride" as a central point of discussion and comparing its potential profile with established inhibitors, Varlitinib and Lapatinib.

While "N-(3-(Phenylamino)allylidene)aniline hydrochloride" is noted for its unique photophysical properties, specifically Aggregation-Induced Emission (AIE), its activity as a tyrosine kinase inhibitor is not yet extensively documented in publicly available literature. Therefore, this guide will focus on the essential experimental workflows and data interpretation required to establish such a selectivity profile, providing a roadmap for its investigation.

The Critical Role of Kinase Selectivity in Drug Discovery

The human kinome comprises over 500 protein kinases, many of which share structural similarities, particularly within the ATP-binding pocket—the primary target for most small-molecule inhibitors. This homology presents a significant challenge in developing selective inhibitors. A non-selective inhibitor can interact with multiple kinases, leading to a broad range of cellular effects, some of which may be therapeutic, while others could be detrimental. Therefore, rigorous selectivity profiling is a cornerstone of the drug discovery process, enabling researchers to:

  • Validate On-Target Activity: Confirm that the desired biological effect is indeed due to the inhibition of the intended target kinase.

  • Identify Potential Off-Target Liabilities: Uncover unintended kinase interactions that could lead to adverse effects.

  • Discover Novel Therapeutic Opportunities: Reveal unexpected inhibitory activities against other kinases that may be relevant in different disease contexts.

  • Guide Medicinal Chemistry Efforts: Provide crucial structure-activity relationship (SAR) data to optimize potency and selectivity.

Comparative Kinase Selectivity Profiles

To illustrate the concept of kinase selectivity, we will compare the profiles of two well-characterized inhibitors, Varlitinib and Lapatinib, against members of the HER (ErbB) family of receptor tyrosine kinases. The data presented here is based on publicly available in vitro kinase assays and serves as a benchmark for the type of data one would aim to generate for a novel compound like "N-(3-(Phenylamino)allylidene)aniline hydrochloride".

CompoundTarget KinaseIC50 (nM)Selectivity Notes
Varlitinib HER1 (EGFR) 7 A potent, reversible, small molecule pan-EGFR inhibitor.[1][2]
HER2 (ErbB2) 2 Highly selective for the EGFR/ErbB2 family.[1][2]
HER4 (ErbB4) 4 Does not show any significant activity when screened against a panel of 104 other kinases.[1][3]
Lapatinib HER1 (EGFR) 10.8 A potent ATP-competitive inhibitor of both EGFR and HER2.[1]
HER2 (ErbB2) 9.3 A dual inhibitor of ErbB-2 and EGFR.[1]
"N-(3-(Phenylamino)allylidene)aniline hydrochloride"VariousData Not AvailableSelectivity profile to be determined via experimental validation.

Interpreting the Data:

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biochemical function. A lower IC50 value indicates a more potent inhibitor. In the context of selectivity, comparing the IC50 values of a compound against a panel of kinases reveals its preference for certain targets.

For instance, Varlitinib exhibits low nanomolar IC50 values against HER1, HER2, and HER4, indicating potent inhibition of these family members.[1][2] Crucially, it was found to be highly selective, with no significant activity against a broader panel of 104 kinases, making it a focused pan-HER inhibitor.[1][3] Lapatinib is also a potent dual inhibitor of EGFR (HER1) and HER2.[1]

For a novel compound like "N-(3-(Phenylamino)allylidene)aniline hydrochloride," the goal would be to generate similar data by screening it against a comprehensive panel of kinases to determine its potency and selectivity.

Visualizing Kinase Signaling Pathways

To understand the impact of inhibiting specific tyrosine kinases, it is essential to visualize their roles in cellular signaling. Below is a simplified representation of the EGFR (HER1) and HER2 signaling pathways, which are critical in cell proliferation, survival, and differentiation.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR (HER1) HER2 HER2 EGFR->HER2 Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K HER2->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Varlitinib Varlitinib Varlitinib->EGFR Inhibits Varlitinib->HER2 Inhibits Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits

Caption: Simplified EGFR and HER2 signaling pathways.

Experimental Protocols for Determining Kinase Selectivity

A multi-tiered approach, combining biochemical and cell-based assays, is essential for a thorough assessment of a compound's selectivity profile.

In Vitro Biochemical Kinase Assay for IC50 Determination

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate, is a common and robust method.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP (with ³²P-ATP) - Test Compound Dilutions start->prepare_reagents reaction_setup Set up Kinase Reaction in Microplate: - Add kinase, substrate, and test compound prepare_reagents->reaction_setup initiate_reaction Initiate Reaction: - Add ATP mix reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction: - Spot onto filter membrane incubation->stop_reaction washing Wash Membrane: - Remove unincorporated ³²P-ATP stop_reaction->washing detection Detection: - Scintillation counting washing->detection data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 values detection->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro radiometric kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., "N-(3-(Phenylamino)allylidene)aniline hydrochloride") in 100% DMSO. Create a serial dilution series of the compound.

    • Reconstitute purified recombinant kinases and their specific substrates in an appropriate kinase buffer.

    • Prepare an ATP solution containing a known concentration of non-radioactive ATP spiked with [γ-³²P]ATP. The final ATP concentration in the assay should be close to the Kₘ value for each specific kinase to accurately reflect the inhibitor's affinity.[3]

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase, its substrate, and the diluted test compound or DMSO (vehicle control).

    • Initiate the reaction by adding the ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.

    • Wash the filter membrane multiple times with phosphoric acid to remove any unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for Target Engagement and Pathway Inhibition

While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to confirm that the compound can enter cells, engage its target, and inhibit downstream signaling. Western blotting is a standard technique for this purpose.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line that expresses the target kinases (e.g., A431 for EGFR, SK-BR-3 for HER2).

    • Starve the cells of growth factors for several hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the test compound or a vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a specific ligand (e.g., EGF for EGFR) to induce kinase activation and phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading for the western blot.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR (Tyr1173) or anti-phospho-HER2 (Tyr1221/1222)). A recommended starting dilution for these antibodies is often 1:1000.[4][5]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • To ensure that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe it with an antibody that recognizes the total, non-phosphorylated form of the kinase.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the intensity of the total protein band for each sample.

Conclusion

A thorough evaluation of a compound's selectivity across the tyrosine kinase family is a critical step in its development as a potential therapeutic agent. This guide provides a foundational framework for researchers to approach the characterization of novel compounds such as "N-(3-(Phenylamino)allylidene)aniline hydrochloride". By employing a combination of in vitro biochemical assays to determine potency and selectivity, and cell-based assays to confirm target engagement and pathway inhibition, a comprehensive understanding of a compound's activity can be achieved. The provided protocols and comparative data for established inhibitors like Varlitinib and Lapatinib serve as a valuable resource for designing and interpreting these crucial experiments.

References

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 15-31.
  • Tan, A. C., et al. (2019). Efficacy and safety of varlitinib, a reversible pan-HER tyrosine kinase inhibitor, in combination with platinum-based regimens in biliary tract cancers: a pooled analysis from three phase 1 studies. Hepatobiliary Surgery and Nutrition, 8(4), 331–332.
  • Konecny, G. E., et al. (2006). Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2–Overexpressing and Trastuzumab-Treated Breast Cancer Cells. Cancer Research, 66(3), 1630–1639.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Biocompare. (2015). Western Blot Analysis of Phospho-EGFR (Y1173). Retrieved from [Link]

  • BioRender. (n.d.). HER2/EGFR Signaling Pathway in Breast Cancer. Retrieved from [Link]

  • O'Donoghue, L. E., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13589.
  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs.
  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 963423.
  • Lee, M., et al. (2022). Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors.
  • Biondo, M., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(7), 1737–1755.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Moasser, M. M. (2007). The oncogene HER2: its signaling and transforming functions and its role in human cancer pathogenesis. Oncogene, 26(45), 6469–6487.
  • Boster Biological Technology. (n.d.). Anti-ErbB2/HER2 (phospho Tyr1221 + 1222) Antibody (A11006). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(3-(Phenylamino)allylidene)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of N-(3-(Phenylamino)allylidene)aniline hydrochloride. As a compound with significant health and environmental hazards, adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Core Principle: Hazard-Driven Waste Management

The disposal protocol for any chemical is fundamentally dictated by its hazard profile. N-(3-(Phenylamino)allylidene)aniline hydrochloride, an aniline derivative and a hydrochloride salt, presents a complex risk profile that requires a stringent and informed approach to its waste management. Simply discarding it as general laboratory waste is not an option due to its toxicity, potential for long-term health effects, and environmental harm.

The causality behind this stringent approach is clear: improper disposal can lead to the contamination of water systems, posing a severe threat to aquatic life, and potential human exposure through various environmental pathways.[1][2] The hydrochloride component classifies this compound as a halogenated organic waste , a critical distinction that governs its entire disposal lifecycle.[3][4]

In-Depth Hazard Profile

Understanding the specific risks is the first step in appreciating the necessity of the following protocols. This compound is classified with multiple GHS (Globally Harmonized System) hazard warnings.

Hazard ClassGHS Hazard StatementSignificance for Handling and Disposal
Acute Toxicity H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][5]All handling and disposal steps must be performed with appropriate Personal Protective Equipment (PPE) to prevent any contact. Waste must be securely contained to prevent accidental exposure.
Serious Eye Damage H318: Causes serious eye damage.[1][2][5]Chemical safety goggles and/or a face shield are mandatory.
Carcinogenicity H351: Suspected of causing cancer.[1][2][5] Aniline is classified by the EPA as a Group B2, probable human carcinogen.[6]Long-term exposure must be minimized. All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Mutagenicity H341: Suspected of causing genetic defects.[1][2][5]This reinforces the need for stringent containment to prevent any level of exposure.
Organ Toxicity H372: Causes damage to organs through prolonged or repeated exposure.[1][2][5]Chronic exposure risks necessitate meticulous cleanup and decontamination procedures.
Environmental Hazard H400: Very toxic to aquatic life.[2][7]Direct disposal into the sanitary sewer system is strictly prohibited.[1][3] All waste, including contaminated rinse water, must be collected as hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The following workflow is designed to ensure that N-(3-(Phenylamino)allylidene)aniline hydrochloride waste is managed safely from the point of generation to its final disposal.

DisposalWorkflow start Waste Generation (Pure compound, contaminated labware, or solutions) characterize Step 1: Characterize Waste Is it N-(3-(Phenylamino)allylidene)aniline hydrochloride or contaminated with it? start->characterize segregate Step 2: Segregate as HALOGENATED ORGANIC WASTE characterize->segregate no_mix Do NOT mix with non-halogenated, acidic, or basic waste streams. segregate->no_mix container Step 3: Containerize Use a designated, compatible, and sealable waste container. segregate->container label Step 4: Label Container Affix a 'Hazardous Waste' tag. List all chemical constituents. container->label store Step 5: Accumulate Safely Store in a designated Satellite Accumulation Area (SAA). label->store secondary Use secondary containment. store->secondary dispose Step 6: Professional Disposal Arrange for pickup by a licensed hazardous waste management service. store->dispose end End of On-Site Responsibility dispose->end

Caption: Decision workflow for the proper disposal of N-(3-(Phenylamino)allylidene)aniline hydrochloride.

Experimental Protocol: Waste Handling and Disposal

1. Waste Characterization and Segregation:

  • Rationale: As a hydrochloride salt, this compound contains chlorine, mandating its classification as halogenated organic waste.[3][8] Segregating halogenated from non-halogenated waste is crucial because they require different, often more costly, disposal methods like high-temperature incineration.[4][9] Mixing waste streams increases disposal costs and complexity.
  • Procedure:
  • At the point of generation, identify all waste streams containing N-(3-(Phenylamino)allylidene)aniline hydrochloride. This includes unused pure chemical, reaction mixtures, contaminated solvents, and solid waste (e.g., contaminated filter paper, gloves, weighing boats).
  • Designate this waste stream as "Halogenated Organic Waste."[10]
  • Under no circumstances should this waste be mixed with non-halogenated solvents, strong acids, bases, or oxidizers.[4][11]

2. Containerization and Labeling:

  • Rationale: Proper containment prevents spills and exposure. Accurate labeling is a legal requirement and ensures safe handling by waste management personnel.
  • Procedure:
  • Select a waste container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle with a screw cap). The container must be in good condition and able to be sealed tightly.[8][10]
  • Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[8]
  • Clearly list all chemical constituents and their approximate percentages on the tag. Use full chemical names, not formulas or abbreviations.[10]
  • Keep the container closed at all times except when actively adding waste.[8][10]

3. On-Site Accumulation and Storage:

  • Rationale: Safe temporary storage minimizes the risk of accidents and ensures compliance with regulations regarding satellite accumulation areas (SAAs).
  • Procedure:
  • Store the sealed waste container in a designated SAA within the laboratory.
  • The container must be placed within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[8]
  • Ensure the storage area is cool, dry, well-ventilated, and away from direct sunlight or heat sources.[12]
  • Do not accumulate more than 55 gallons of hazardous waste in your lab's SAA, as per EPA guidelines.

4. Final Disposal:

  • Rationale: The high toxicity, carcinogenicity, and ecotoxicity of this compound necessitate disposal via methods that ensure complete destruction and prevent environmental release. This is a task for specialists.
  • Procedure:
  • This chemical waste must be disposed of through a licensed and approved hazardous waste management company.
  • Contact your institution's EHS department to schedule a waste pickup. Do not attempt to treat, neutralize, or dispose of the chemical yourself.
  • The most common disposal method for this type of waste is high-temperature incineration in a facility permitted to handle hazardous materials.[4][9]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.

  • Evacuate and Secure: Immediately alert others in the area and evacuate personnel.[13] Control entrance to the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.

  • Don PPE: Before attempting cleanup, don the appropriate PPE:

    • Nitrile gloves (double-gloving is recommended)

    • Chemical safety goggles and a face shield

    • A lab coat

    • A NIOSH-approved respirator for organic vapors/dusts if the spill is large or generates dust.[12]

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum up the material using a vacuum fitted with a HEPA filter. Avoid creating dust.[1][12]

    • For liquid spills, absorb the material with an inert absorbent like vermiculite, dry sand, or a commercial sorbent pad.[13]

  • Package Waste: Place all contaminated absorbent materials and cleaning supplies into a sealable, labeled hazardous waste container for disposal.[12][13]

  • Decontaminate: Wash the spill area thoroughly with soap and water.[13] All cleanup materials must be disposed of as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 30 minutes and seek immediate medical attention.[13]

Quantitative Safety Data

While specific exposure limits for N-(3-(Phenylamino)allylidene)aniline hydrochloride are not established, the limits for its parent compound, aniline, provide a critical reference for assessing risk.

Regulatory BodyExposure Limit TypeValue
OSHA Permissible Exposure Limit (PEL) - 8-hr TWA5 ppm (19 mg/m³)[13][14]
NIOSH Recommended Exposure Limit (REL) - 10-hr TWACarcinogen - Reduce exposure to the lowest feasible concentration.[13][14]
ACGIH Threshold Limit Value (TLV) - 8-hr TWA2 ppm (7.6 mg/m³)[14]
IDLH Immediately Dangerous to Life or Health100 ppm[14]

TWA = Time-Weighted Average

References

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline hydrochloride. Retrieved from [Link]

  • PENTA. (2024). Safety Data Sheet: Aniline hydrochloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Aniline hydrochloride. Retrieved from [Link]

  • National Research Council. (2010). Aniline Acute Exposure Guideline Levels. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-[3-(phenylamino)allylidene]aniline monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aniline. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Aniline. Retrieved from [Link]

  • Chaturvedi, P., & Katoch, S. S. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health & Pollution, 10(25), 200305. Retrieved from [Link]

  • Chaturvedi, P., & Katoch, S. S. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. ResearchGate. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • GOV.UK. (2022). Aniline - Incident management. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Aniline - Chemical Summary. Retrieved from [Link]

  • Lab Alley. (2024). Safety Data Sheet - Aniline Hydrochloride. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Wang, T., et al. (2024). A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating Matrix. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Treatment method for aniline and nitrobenzene containing wastewater.
  • Kumar, A., et al. (2019). Comparison of available treatment techniques for hazardous aniline-based organic contaminants. Journal of Environmental Management.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

Navigating the Safe Handling of N-(3-(Phenylamino)allylidene)aniline hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential safety and logistical information for N-(3-(Phenylamino)allylidene)aniline hydrochloride (CAS No. 28140-60-5), a compound with diverse biological activities.[1] By understanding the inherent risks and adhering to the robust protocols outlined below, you can ensure a safe and effective laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Compound

N-(3-(Phenylamino)allylidene)aniline hydrochloride, also known as 3-Anilinoacraldehyde aniline hydrochloride, is a Schiff base derivative.[1] While its unique chemical structure is key to its utility, it also presents several hazards that must be managed.

This compound is classified as toxic and an irritant.[2] It is harmful if swallowed and can cause skin and serious eye irritation.[3] Furthermore, it may lead to respiratory irritation and can be a skin sensitizer, meaning repeated exposure could lead to an allergic reaction.[3][4] Due to its aniline components, there is a potential for more severe health effects, including damage to organs through prolonged or repeated exposure, and it is suspected of causing genetic defects and cancer.[5][6] It is also very toxic to aquatic life.[5]

Key Physical and Chemical Properties:

PropertyValue
Molecular FormulaC₁₅H₁₅ClN₂
Molecular Weight258.74 g/mol [1][3]
AppearanceLight yellow to light green solid[2][4][5]
Melting Point210 °C[7]
SolubilityWater soluble[5]

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe chemical handling lies in a multi-layered approach that prioritizes eliminating the hazard at its source through engineering controls, supplemented by the critical barrier of personal protective equipment.

Engineering Controls:
  • Chemical Fume Hood: All work with N-(3-(Phenylamino)allylidene)aniline hydrochloride should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of dust or vapors.[4]

  • Eyewash Station and Safety Shower: An easily accessible and operational eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[4]

Personal Protective Equipment (PPE):

The following PPE is required when handling N-(3-(Phenylamino)allylidene)aniline hydrochloride:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[4]Protects against dust particles and potential splashes, preventing severe eye irritation or damage.[4][6]
Skin Protection Nitrile gloves (inspect before use) and a full-length lab coat.[4][8]Prevents skin contact, which can cause irritation and sensitization.[4] Nitrile gloves offer sufficient short-term protection.[8]
Respiratory Protection Not typically required when using a fume hood. In case of a large spill or inadequate ventilation, a NIOSH-approved respirator is necessary.[4]Minimizes the risk of inhaling the toxic dust.[5]

Safe Handling and Operational Protocols: A Step-by-Step Approach

Adherence to a systematic workflow is crucial for minimizing risk and ensuring experimental integrity.

Preparation and Weighing:
  • Don Appropriate PPE: Before handling the container, ensure all required PPE is correctly worn.

  • Work Within a Fume Hood: Transport the sealed container to the chemical fume hood.

  • Minimize Dust Generation: When opening the container and weighing the solid, do so carefully to avoid creating airborne dust.

  • Use Designated Utensils: Employ clean, dedicated spatulas and weighing boats for this compound.

  • Seal Container Promptly: After dispensing the required amount, securely close the container.

Dissolution and Reaction Setup:
  • Solvent Addition: Add the solvent to the solid within the fume hood. The hydrochloride salt form enhances its solubility in polar solvents.[1]

  • Controlled Environment: Maintain the reaction setup within the fume hood for the entire duration of the experiment.

  • Labeling: Clearly label all vessels containing the compound.

Post-Experiment Decontamination:
  • Clean Work Area: Decontaminate the work surface within the fume hood with an appropriate cleaning agent.

  • Clean Equipment: Thoroughly clean all glassware and utensils that came into contact with the chemical.

  • Dispose of Contaminated Materials: Any disposable materials (e.g., weighing boats, paper towels) that are contaminated must be disposed of as hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure Response:
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] Remove contaminated clothing.[4] Seek medical attention.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Management:
  • Evacuate and Isolate: Immediately evacuate the area and prevent others from entering.

  • Don Additional PPE: For significant spills, wear a self-contained breathing apparatus and a protective suit.[5]

  • Contain the Spill: Prevent the spill from spreading and from entering drains.[5][6]

  • Clean-up: Carefully sweep or vacuum the solid material and place it into a suitable, labeled container for hazardous waste disposal.[4] Avoid creating dust.

  • Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area.

Waste Disposal: Responsible Stewardship

N-(3-(Phenylamino)allylidene)aniline hydrochloride and any materials contaminated with it are considered hazardous waste.

  • Segregation: Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Do not dispose of this chemical down the drain or in the regular trash.[5][6] All waste disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of N-(3-(Phenylamino)allylidene)aniline hydrochloride.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocols prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Weigh Compound Carefully prep2->prep3 handle1 Dissolve in Solvent prep3->handle1 Transfer Compound handle2 Conduct Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Post-Experiment clean2 Clean Equipment clean1->clean2 clean3 Dispose of Hazardous Waste clean2->clean3 spill Spill Response exposure Exposure Response

Caption: A flowchart outlining the safe handling workflow for N-(3-(Phenylamino)allylidene)aniline hydrochloride.

References

  • Thermo Fisher Scientific. (2010-05-17).
  • Cole-Parmer.
  • Carl ROTH.
  • Benchchem. N-(3-(Phenylamino)allylidene)aniline hydrochloride | 28140-60-5.
  • National Oceanic and Atmospheric Administration (NOAA). ANILINE HYDROCHLORIDE - CAMEO Chemicals.
  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
  • Centers for Disease Control and Prevention (CDC).
  • Chemos GmbH & Co.KG.
  • PubChem. N-[3-(phenylamino)allylidene]aniline monohydrochloride | C15H15ClN2 | CID 119876.
  • ChemScene. (E)-N-((E)-3-(Phenylamino)allylidene)aniline hydrochloride.
  • Angene Chemical. (2021-05-01).
  • BLDpharm. 28140-60-5|N-(3-(Phenylamino)allylidene)aniline hydrochloride.
  • Rutgers University. Aniline.
  • Sigma-Aldrich. N-(3-(Phenylamino)allylidene)aniline hydrochloride | 28140-60-5.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.